3-Ethoxy-4-ethoxycarbonylphenylacetic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSESBEJUHCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80244066 | |
| Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80244066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99469-99-5 | |
| Record name | 3-Ethoxy-4-(ethoxycarbonyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99469-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099469995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80244066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-ethoxy-4-carboxymethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, 3-ethoxy-4-(ethoxycarbonyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHOXY-4-ETHOXYCARBONYLPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6C71LIOD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Ethoxy-4-ethoxycarbonylphenylacetic acid chemical properties
An In-depth Technical Guide on 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
Introduction
This compound is a substituted phenylacetic acid derivative with the chemical formula C13H16O5.[1][2][3] It is a notable compound within the field of pharmaceutical synthesis, primarily recognized as a key intermediate in the manufacturing of Repaglinide.[4][5][6][] Repaglinide is an oral hypoglycemic agent used for the treatment of type 2 (non-insulin-dependent) diabetes mellitus.[8] This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, and biological significance of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is critical for its handling, characterization, and use in synthetic applications. The compound typically appears as a white to off-white or pale yellow solid.[5][][9]
| Property | Value | Source |
| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | [2][3][] |
| Synonyms | Ethyl 4-carboxymethyl-2-ethoxybenzoate, Repaglinide Impurity B | [1][2] |
| CAS Number | 99469-99-5 | [1][2] |
| Molecular Formula | C13H16O5 | [1][2][3][10] |
| Molecular Weight | 252.26 g/mol | [1][2][3][10] |
| Melting Point | 78-80 °C | [1][5][9] |
| Boiling Point | 414.8 ± 35.0 °C (Predicted) | [1][9] |
| Density | 1.191 g/cm³ | [1][9] |
| pKa | 3.96 ± 0.10 (Predicted) | [9] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [1][9] |
| InChI Key | OTGSESBEJUHCES-UHFFFAOYSA-N | [1][3] |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the two distinct ethoxy groups (triplets for the methyl protons and quartets for the methylene protons), signals for the aromatic protons, and a singlet for the methylene protons of the acetic acid moiety. The carboxylic acid proton would appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 13 carbon atoms. Key signals include those for the carbonyl carbons of the ester and carboxylic acid (typically in the 165-180 ppm region), aromatic carbons, and the aliphatic carbons of the ethoxy and acetic acid groups.
-
IR (Infrared Spectroscopy): The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the ester groups (around 1700-1750 cm⁻¹). A broad O-H stretching band for the carboxylic acid will be visible (around 2500-3300 cm⁻¹), along with C-O stretching bands and aromatic C-H and C=C vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 252.26).[2] Fragmentation patterns would likely involve the loss of the ethoxy and carboxylic acid groups.
Synthesis and Experimental Protocols
An efficient and commercially viable synthesis of this compound has been developed, which is crucial for its application in the pharmaceutical industry.[4] One common method involves the carboxylation of ethyl 2-ethoxy-4-methylbenzoate.[4][8]
Experimental Protocol: Synthesis via Carboxylation[4][8]
This protocol describes the synthesis starting from ethyl 2-ethoxy-4-methylbenzoate using lithium diisopropylamide (LDA) as a strong base.[4]
-
Preparation of LDA: Under a nitrogen atmosphere, add n-butyllithium (15% solution in hexane) to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -30 °C. Stir the mixture for 30 minutes.
-
Formation of Carbanion: Cool the LDA solution to -75 °C. Slowly add a solution of ethyl 2-ethoxy-4-methylbenzoate in anhydrous THF. Stir the mixture at this temperature for 2 hours to facilitate the formation of the carbanion.[4]
-
Carboxylation: Purge carbon dioxide gas through the reaction mixture at -75 °C until the dark red color of the solution disappears.[4][8] Continue stirring for an additional 30 minutes at -75 to -70 °C.
-
Work-up and Extraction: Allow the reaction mixture to warm to 10 °C and dilute with water. Perform an initial extraction with an organic solvent like hexanes to remove unreacted starting material.[4]
-
Acidification: Acidify the aqueous layer to a pH of approximately 2 using a dilute acid (e.g., 10% aqueous sulfuric acid).[4][8]
-
Product Extraction: Extract the acidified aqueous layer with a suitable solvent such as dichloromethane.[4][8]
-
Purification: Combine the organic extracts, wash with water, and concentrate under vacuum. The resulting crude product can be further purified by dissolving it in a solvent like diethyl ether, washing with water, and concentrating in vacuo to yield the final solid product.[4]
Biological Significance and Application
The primary significance of this compound lies in its role as a direct precursor to the antidiabetic drug Repaglinide.[4][6][8] Repaglinide belongs to the meglitinide class of medications and works by stimulating the release of insulin from the pancreas.[8] The synthesis of Repaglinide involves the coupling of this acidic intermediate with the appropriate amine side chain. Therefore, the purity and efficient production of this compound are of paramount importance for the quality of the final active pharmaceutical ingredient (API).
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage (H318).[2] Therefore, appropriate personal protective equipment, including eye and face protection, should be worn when handling this compound.[1] Standard laboratory safety protocols should be strictly followed.
Conclusion
This compound is a well-characterized organic compound with significant industrial importance. Its chemical and physical properties are well-defined, and robust synthetic protocols are available for its production. Its critical role as a key intermediate in the synthesis of the antidiabetic drug Repaglinide underscores its relevance to researchers, scientists, and professionals in drug development and pharmaceutical manufacturing.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid; 2-(4-(ethoxycarbonyl)-3-ethoxyphenyl)acetic acid; 4-Ehtoxycarbonyl-3-ehtoxyphynylacetic Acid; Ethyl 4-(carboxymethyl)-2-ethoxybenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 8. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 9. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid manufacturers and suppliers in india [chemicalbook.com]
- 10. GSRS [precision.fda.gov]
In-Depth Structural Analysis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key intermediate in the synthesis of Repaglinide, a prominent oral antidiabetic drug. A thorough understanding of its structural and physicochemical properties is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient. This technical guide provides a comprehensive analysis of the compound's structure, supported by spectroscopic data and detailed experimental protocols.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C13H16O5, is a disubstituted phenylacetic acid derivative. The molecule features an ethoxy group and an ethoxycarbonyl group attached to the benzene ring, ortho and meta, respectively, to the acetic acid moiety.
| Property | Value | Source |
| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | [1] |
| CAS Number | 99469-99-5 | [1] |
| Molecular Formula | C13H16O5 | [1] |
| Molecular Weight | 252.26 g/mol | [1] |
| Melting Point | 78-80 °C | [2] |
| Appearance | White to pale yellow solid | [2] |
Spectroscopic Analysis
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.3-1.5 | Triplet | 6H | -OCH2CH3 (x2) |
| ~3.6 | Singlet | 2H | -CH2COOH |
| ~4.0-4.4 | Quartet | 4H | -OCH2CH3 (x2) |
| ~6.9-7.8 | Multiplet | 3H | Aromatic protons |
| ~10-12 | Singlet (broad) | 1H | -COOH |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~14 | -OCH2CH3 (x2) |
| ~40 | -CH2COOH |
| ~60-65 | -OCH2CH3 (x2) |
| ~110-150 | Aromatic Carbons |
| ~165-175 | C=O (Ester and Carboxylic Acid) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2900-3100 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 2850-3000 | Medium | C-H stretch (Aliphatic) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1500-1600 | Medium | C=C stretch (Aromatic) |
| 1000-1300 | Strong | C-O stretch (Ester and Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 253.1025 | Data not available in search results |
| [M+Na]⁺ | 275.0844 | Data not available in search results |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Obtain a standard proton spectrum.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Background Spectrum: Obtain a background spectrum of a blank KBr pellet.
-
Sample Spectrum: Record the FTIR spectrum of the sample pellet from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the molecule and confirm its elemental composition.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the chemical formula C13H16O5.
Structural Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive structural analysis of this compound.
Caption: Workflow for the synthesis, purification, and structural analysis of this compound.
Conclusion
This technical guide provides a detailed structural analysis of this compound, a crucial intermediate in pharmaceutical synthesis. The presented physicochemical and spectroscopic data, along with the outlined experimental protocols, serve as a valuable resource for researchers and professionals in the field of drug development and quality control. The comprehensive characterization ensures the identity, purity, and quality of this important compound.
References
An In-Depth Technical Guide to 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key chemical intermediate in the synthesis of the antidiabetic drug Repaglinide. This document details its primary application in organic synthesis, its physicochemical properties, and established experimental protocols for its preparation. While direct pharmacological studies on this compound are not available in current literature, its role as a critical precursor and a designated process impurity, "Repaglinide Impurity B," is thoroughly examined. To provide a relevant biological context, this guide also delves into the mechanism of action and signaling pathway of Repaglinide, the active pharmaceutical ingredient derived from this intermediate.
Introduction
This compound is a polysubstituted benzene derivative with the chemical formula C₁₃H₁₆O₅. Its principal and most significant application is serving as a key acid synthon in the multi-step synthesis of Repaglinide.[1][2] Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class, widely used in the management of type 2 diabetes mellitus. The structural integrity and purity of this compound are paramount as they directly influence the quality and yield of the final active pharmaceutical ingredient (API). Furthermore, it is recognized by pharmacopoeias as "Repaglinide Impurity B," a critical process-related impurity that must be monitored and controlled during the manufacturing of Repaglinide.[1][2][3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid |
| Synonyms | Repaglinide Impurity B, 4-Ethoxycarbonyl-3-ethoxyphenylacetic acid |
| CAS Number | 99469-99-5 |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.27 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 75-80 °C |
| Boiling Point | 414.8 °C at 760 mmHg |
| Density | 1.191 g/cm³ |
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been developed, aiming for high yield, purity, and industrial scalability. The most common methods start from readily available precursors like 4-methylsalicylic acid or 3-hydroxyphenylacetic acid.
Protocol 1: Synthesis from 2-Hydroxy-4-methylbenzoic Acid
This is a widely cited and efficient method for preparing the target compound.
Step 1: Ethylation of 2-Hydroxy-4-methylbenzoic Acid
-
2-hydroxy-4-methylbenzoic acid is alkylated with ethyl bromide or diethyl sulfate in a polar aprotic solvent (e.g., dichloromethane) in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
The reaction mixture is stirred at room temperature for several hours.
-
After phase separation, the organic layer is washed and concentrated to yield ethyl 2-ethoxy-4-methylbenzoate.
Step 2: Carboxylation
-
A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -30 °C under a nitrogen atmosphere.
-
n-Butyllithium is added to form lithium diisopropylamide (LDA).
-
The mixture is further cooled to -75 °C, and a solution of ethyl 2-ethoxy-4-methylbenzoate in THF is added slowly. The reaction is stirred for 2 hours at this temperature.
-
Carbon dioxide gas is then bubbled through the reaction mixture until the color of the carbanion is discharged.
-
The reaction is quenched with water, and the aqueous layer is acidified to a pH of approximately 2 with a dilute mineral acid (e.g., sulfuric acid).
-
The product, this compound, is extracted with a suitable organic solvent like dichloromethane, which is then washed and evaporated to yield the final product.
Logical Workflow for Synthesis Protocol 1
Caption: Synthesis workflow from 2-Hydroxy-4-methylbenzoic acid.
Biological Context and Use in Drug Development
Primary Use: Intermediate for Repaglinide
The sole documented use of this compound is as a direct precursor in the chemical synthesis of Repaglinide. It provides the core substituted phenylacetic acid moiety to which the chiral amine side-chain of Repaglinide is coupled via an amide bond. The quality of this intermediate is therefore a critical parameter in the Good Manufacturing Practice (GMP) of Repaglinide.
Biological Activity: An Unexplored Area
As of the current body of scientific literature, there are no published studies detailing the specific pharmacological, toxicological, or biological activities of this compound itself. Research has focused exclusively on the final API, Repaglinide. As an intermediate that is consumed in a subsequent chemical step, its intrinsic biological effects have not been a subject of investigation.
Contextual Pharmacology: Mechanism of Action of Repaglinide
To understand the biological relevance of this compound, it is essential to examine the mechanism of the drug it is used to create. Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[4][5][6]
The key steps are as follows:
-
Binding to SUR1: Repaglinide binds to a specific site on the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane.[7]
-
Channel Closure: This binding inhibits the KATP channels, preventing potassium ion (K+) efflux.
-
Depolarization: The reduction in outward K+ current leads to the depolarization of the β-cell membrane.
-
Calcium Influx: Depolarization activates voltage-gated calcium channels, causing an influx of extracellular calcium ions (Ca2+).
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[4][5]
This mechanism is glucose-dependent, meaning Repaglinide is more effective in the presence of elevated blood glucose.
Signaling Pathway of Repaglinide
Caption: Signaling pathway of Repaglinide in pancreatic β-cells.
Conclusion
This compound is a compound of significant interest within the pharmaceutical industry, not for any intrinsic biological activity, but as an indispensable building block for the antidiabetic drug Repaglinide. Its synthesis is well-documented, with established protocols designed for efficiency and purity. While the direct pharmacological profile of this intermediate remains uninvestigated, its critical role in the manufacturing process and its designation as a monitored impurity underscore its importance in drug development and quality control. Future research, if any, would likely focus on its potential as a process-related impurity rather than as a pharmacologically active agent. This guide provides the necessary technical information for researchers and professionals involved in the synthesis and analysis of Repaglinide and its related compounds.
References
- 1. veeprho.com [veeprho.com]
- 2. Repaglinide Impurity-B | Manasa Life Sciences [manasalifesciences.com]
- 3. Repaglinide EP Impurity B - Opulent Pharma [opulentpharma.com]
- 4. What is the mechanism of Repaglinide? [synapse.patsnap.com]
- 5. Repaglinide Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
3-Ethoxy-4-ethoxycarbonylphenylacetic acid stands as a pivotal molecule in the landscape of modern antidiabetic therapeutics. Its significance is inextricably linked to the development of Repaglinide, the first of the meglitinide class of oral hypoglycemic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this crucial intermediate. We will delve into various synthetic methodologies, presenting quantitative data and detailed experimental protocols. Furthermore, this document will elucidate the biological context of its end-product, Repaglinide, through a diagrammatic representation of its signaling pathway.
Discovery and Historical Context: The Quest for Prandial Glucose Regulators
The story of this compound begins not with its own discovery, but with the pursuit of novel treatments for type 2 diabetes mellitus. In the late 1970s and early 1980s, researchers sought to develop insulin secretagogues with a more rapid onset and shorter duration of action than the existing sulfonylureas, aiming to better control post-meal blood glucose spikes. This research led to the invention of Repaglinide in 1983 by scientists at Dr. Karl Thomae GmbH, a German pharmaceutical company later acquired by Boehringer Ingelheim.[1]
Repaglinide's unique chemical structure, a benzoic acid derivative, necessitated the development of novel synthetic pathways.[2] It is within this developmental framework that this compound was first synthesized as a key building block. The initial patent applications for Repaglinide, filed around March 1990, likely contain the first documented synthesis of this intermediate.[1] Repaglinide was subsequently licensed to Novo Nordisk and received FDA approval in December 1997, marking the entry of the first meglitinide onto the market.[1][3]
Synthetic Methodologies: An Evolution of Efficiency
Several synthetic routes for this compound have been developed over the years, each aiming to improve yield, reduce cost, and minimize environmental impact. Below are detailed descriptions of prominent methods.
Early Synthesis via Carboxylation of a Benzoate Derivative
An early and significant synthesis involves the carboxylation of an ethyl 2-ethoxy-4-methylbenzoate intermediate. This method, while effective, often requires cryogenic conditions and the use of potent organometallic reagents.
Experimental Protocol:
-
Alkylation: 2-Hydroxy-4-methylbenzoic acid is alkylated with ethyl bromide in a polar aprotic solvent in the presence of an inorganic base to yield ethyl 2-ethoxy-4-methylbenzoate.[4]
-
Carboxylation: The ethyl 2-ethoxy-4-methylbenzoate is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to a low temperature (e.g., -75°C). Lithium diisopropylamide (LDA) is then added, followed by quenching the resulting carbanion with carbon dioxide gas.[4] This step introduces the acetic acid moiety.
-
Workup: The reaction mixture is brought to a higher temperature, diluted with water, and acidified to precipitate the product, this compound.
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Solvent | Temperature | Yield |
| 1 | 2-Hydroxy-4-methylbenzoic acid | Ethyl bromide, Inorganic base | Polar aprotic solvent | Varies | High |
| 2 | Ethyl 2-ethoxy-4-methylbenzoate | LDA, Carbon dioxide | THF | -75°C | Improved |
A patent describes a similar process where ethyl 2-ethoxy-4-methylbenzoate is reacted with LDA and then CO2 in a mixture of THF and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at -75°C.[5]
A More Recent Route from 3-Hydroxyphenylacetic Acid
A newer, multi-step synthesis starting from the more readily available 3-hydroxyphenylacetic acid has been reported, aiming to avoid harsh reagents and complex operations.[6][7]
Experimental Protocol:
-
Esterification: 3-Hydroxyphenylacetic acid is reacted with ethanol to form ethyl 3-hydroxyphenylacetate.[7]
-
Formylation: The ethyl 3-hydroxyphenylacetate undergoes formylation to yield ethyl 4-formyl-3-hydroxyphenylacetate.[7]
-
Oxidation: The formyl group is then oxidized to a carboxylic acid group, producing 4-carboxy-3-hydroxyphenylacetic acid ethyl ester.
-
Etherification and Esterification: A subsequent reaction with an ethylating agent under appropriate conditions yields this compound ethyl ester.
-
Selective Hydrolysis: The final step involves the selective hydrolysis of the ethyl ester of the acetic acid moiety to afford the desired product.[6]
Quantitative Data Summary:
| Step | Starting Material | Key Intermediate | Reported Overall Yield |
| 1-5 | 3-Hydroxyphenylacetic acid | Ethyl 4-formyl-3-hydroxyphenylacetate | Not explicitly stated |
This method is presented as being more amenable to large-scale industrial production due to its milder reaction conditions and reduced environmental concerns.[6][7]
Synthetic Workflow Diagram:
Caption: Comparative synthetic workflows for this compound.
Biological Significance: The Mechanism of Repaglinide
The ultimate utility of this compound lies in its role as a precursor to Repaglinide. Repaglinide exerts its therapeutic effect by stimulating insulin secretion from pancreatic β-cells.[1][8]
Signaling Pathway:
Repaglinide functions by binding to and closing the ATP-dependent potassium (KATP) channels on the membrane of pancreatic β-cells.[8][9] This action mimics the effect of a high ATP/ADP ratio that occurs following glucose metabolism. The closure of the KATP channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, leading to a rapid but short-lived increase in plasma insulin levels.[8] This mechanism makes Repaglinide particularly effective at managing postprandial hyperglycemia.[9]
Signaling Pathway Diagram:
Caption: Mechanism of action of Repaglinide on pancreatic β-cells.
Conclusion
This compound, while not a therapeutic agent itself, is a testament to the intricate process of drug development. Its history is a reflection of the evolution of synthetic organic chemistry, driven by the need for safer, more efficient, and environmentally conscious manufacturing processes. The study of its synthesis and its ultimate application in the form of Repaglinide provides valuable insights for researchers and professionals in the field of medicinal chemistry and drug development. The ongoing refinement of its synthesis will continue to be a subject of interest as the pharmaceutical industry strives for greater efficiency and sustainability.
References
- 1. Repaglinide - Wikipedia [en.wikipedia.org]
- 2. bjd-abcd.com [bjd-abcd.com]
- 3. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 6. A New Route for the Synthesis of the Repaglinide Key Intermediate this compound | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Repaglinide? [synapse.patsnap.com]
- 9. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
physical and chemical properties of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Repaglinide, an oral antidiabetic drug.[1] Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues and is used in the management of type 2 diabetes mellitus. This document provides a comprehensive overview of the physical and chemical properties, synthesis protocols, and other technical data for this compound, intended to support research, development, and manufacturing activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data has been compiled from various chemical databases and supplier information.
Table 1: Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | [2] |
| CAS Number | 99469-99-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₆O₅ | [3][4][6] |
| Molecular Weight | 252.26 g/mol | [2][6] |
| Appearance | White to pale yellow solid | |
| Synonyms | Repaglinide Impurity B, Ethyl 4-carboxymethyl-2-ethoxybenzoate, 4-Ethoxycarbonyl-3-ethoxyphenylacetic acid | [2][4] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 78-80 °C | [5] |
| Boiling Point | 414.8 ± 35.0 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.191 g/cm³ | [5] |
| Flash Point | 155.9 °C | |
| pKa (Predicted) | 3.96 ± 0.10 | [5] |
| Solubility | Soluble in Dichloromethane, Ether, Methanol. Slightly soluble in Chloroform. | [5] |
Spectral Data
Detailed spectral data is essential for the structural confirmation and quality control of this compound. While comprehensive spectral data is often provided by commercial suppliers with the purchase of the compound, some information is publicly available.[3][4]
-
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry data is typically included in the certificate of analysis from commercial suppliers.[3][4]
Experimental Protocols: Synthesis of this compound
Several synthetic routes for this compound have been reported. Below are detailed methodologies for two distinct and commonly cited experimental protocols.
Protocol 1: Synthesis from 3-Hydroxyphenylacetic Acid
This method involves a multi-step synthesis starting from 3-hydroxyphenylacetic acid.[1]
Step 1: Esterification of 3-Hydroxyphenylacetic Acid
-
Reactants: 3-Hydroxyphenylacetic acid, Ethanol, Sulfuric acid.
-
Procedure: A mixture of 3-hydroxyphenylacetic acid and ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours. After completion of the reaction, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 3-hydroxyphenylacetate.
Step 2: Formylation of Ethyl 3-Hydroxyphenylacetate
-
Reactants: Ethyl 3-hydroxyphenylacetate, Hexamethylenetetramine (HMTA), Trifluoroacetic acid.
-
Procedure: Ethyl 3-hydroxyphenylacetate is dissolved in trifluoroacetic acid, and hexamethylenetetramine is added portion-wise. The reaction mixture is heated and stirred for several hours. After cooling, the mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the formylated intermediate.
Step 3: Oxidation of the Formyl Group
-
Reactants: The formylated intermediate, an oxidizing agent (e.g., potassium permanganate or hydrogen peroxide).
-
Procedure: The formylated compound is dissolved in a suitable solvent and treated with an oxidizing agent under controlled temperature conditions. The reaction is monitored until the starting material is consumed. The reaction mixture is then worked up to isolate the corresponding carboxylic acid derivative.
Step 4: Etherification of the Phenolic Hydroxyl Group
-
Reactants: The product from the previous step, Diethyl sulfate, a base (e.g., potassium carbonate).
-
Procedure: The phenolic compound is dissolved in a polar aprotic solvent, and a base is added, followed by the dropwise addition of diethyl sulfate. The mixture is stirred at an elevated temperature for several hours. After completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified to yield the etherified product.
Step 5: Selective Hydrolysis
-
Reactants: The etherified diester, a base (e.g., sodium hydroxide).
-
Procedure: The diester is dissolved in a mixture of ethanol and water, and a stoichiometric amount of a base is added at a controlled temperature. The reaction is monitored by TLC. Upon completion, the pH is adjusted to acidic, and the product, this compound, is extracted with an organic solvent. The solvent is then removed to yield the final product.
Protocol 2: Synthesis from Ethyl 2-ethoxy-4-methylbenzoate
This patented process provides an alternative route to the target compound.
Step 1: Carbanion Formation
-
Reactants: Ethyl 2-ethoxy-4-methylbenzoate, Lithium diisopropylamide (LDA).
-
Procedure: A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. n-Butyllithium is added dropwise to generate LDA. A solution of ethyl 2-ethoxy-4-methylbenzoate in THF is then added slowly to the LDA solution, and the mixture is stirred to form the carbanion.
Step 2: Carboxylation
-
Reactants: The carbanion from the previous step, Carbon dioxide (gas or solid).
-
Procedure: Carbon dioxide is bubbled through the reaction mixture or solid carbon dioxide (dry ice) is added in excess. The reaction is allowed to proceed until the carbanion is completely quenched.
Step 3: Work-up and Isolation
-
Procedure: The reaction is quenched with water. The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2. The precipitated product is then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound starting from 3-Hydroxyphenylacetic acid, as described in Protocol 1.
Caption: Synthetic pathway for this compound.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry due to its role as a key synthon for Repaglinide. This technical guide provides essential data on its physical and chemical properties, along with detailed experimental protocols for its synthesis. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of related pharmaceutical products.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Repaglinide EP Impurity B | CAS Number 99469-99-5 [klivon.com]
- 4. Impureté de répaglinide-B | Manasa Life Sciences [manasalifesciences.com]
- 5. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid | 99469-99-5 [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
An In-depth Technical Guide to 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (CAS 99469-99-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key chemical intermediate, recognized primarily for its critical role in the synthesis of Repaglinide, an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] Chemically, it is a derivative of phenylacetic acid with ethoxy and ethoxycarbonyl substitutions on the benzene ring.[4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, synthesis protocols, and its application in pharmaceutical development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| CAS Number | 99469-99-5 | [4] |
| Molecular Formula | C13H16O5 | [5][6][7] |
| Molecular Weight | 252.26 g/mol | [4][5][7] |
| Appearance | White to Pale Yellow Solid | [2][8] |
| Melting Point | 78-80 °C | [2][5][8] |
| Boiling Point | 414.8 ± 35.0 °C (Predicted) | [5][8] |
| Density | 1.191 g/cm³ | [5][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [9] |
| pKa | 3.96 ± 0.10 (Predicted) | [9] |
| InChIKey | OTGSESBEJUHCES-UHFFFAOYSA-N | [4] |
| SMILES | CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC | [4] |
Spectroscopic Analysis
While raw spectral data is not publicly available, the structural features of this compound allow for the prediction of its spectroscopic characteristics. Characterization of the compound and its intermediates has been confirmed using FTIR, ¹H NMR, ¹³C NMR, and HRMS.[10]
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule. A broad absorption between 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid. Strong C=O stretching absorptions would be observed around 1700-1750 cm⁻¹ for the ester and 1680-1710 cm⁻¹ for the carboxylic acid. C-O stretching bands for the ether and ester groups would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands would be visible around 1600 cm⁻¹.
-
¹H NMR Spectroscopy : The proton NMR spectrum would exhibit distinct signals corresponding to the different types of protons. The ethoxy groups would each show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The methylene protons of the acetic acid moiety would appear as a singlet. The three aromatic protons would present as a complex splitting pattern in the aromatic region of the spectrum.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would display 13 unique signals corresponding to each carbon atom in the asymmetric molecule. The carbonyl carbons of the ester and carboxylic acid would appear significantly downfield (around 165-180 ppm).[11] The aromatic carbons would resonate in the 110-160 ppm range. The methylene carbons of the ethoxy groups and the acetic acid moiety, as well as the methyl carbons of the ethoxy groups, would be found in the upfield region of the spectrum.
Synthesis and Purification
An efficient and commercially viable synthesis of this compound has been developed, starting from 2-hydroxy-4-methylbenzoic acid.[1] This process avoids the use of hazardous and toxic reagents, making it suitable for industrial-scale production.[3][12]
Experimental Protocol: Synthesis from Ethyl 2-ethoxy-4-methylbenzoate[1][3]
This two-step synthesis involves the initial preparation of ethyl 2-ethoxy-4-methylbenzoate followed by its conversion to the final product.
Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate
-
2-hydroxy-4-methylbenzoic acid is alkylated with ethyl bromide in a polar aprotic solvent in the presence of an inorganic base to yield ethyl 2-ethoxy-4-methylbenzoate.[1]
Step 2: Synthesis of this compound [1]
-
Under a nitrogen atmosphere, add n-butyllithium (15% w/w solution in hexane) to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -30 °C to prepare lithium diisopropylamide (LDA).
-
Stir the mixture at -30 °C for 30 minutes, then cool to -75 °C.
-
Slowly add anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).
-
Add a solution of ethyl 2-ethoxy-4-methylbenzoate in THF at -75 °C and stir the mixture at this temperature for 2 hours.
-
Purge carbon dioxide gas into the reaction mixture at -75 °C until the dark red color of the reaction mixture turns yellow, indicating the completion of the carboxylation.
-
Stir the reaction mixture at -75 to -70 °C for an additional 30 minutes.
-
Allow the mixture to warm to 10 °C and dilute with water.
-
Extract the aqueous layer with hexanes to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2 with 10% (v/v) aqueous sulfuric acid.
-
Extract the acidified aqueous layer with dichloromethane.
-
Wash the combined dichloromethane layers with water and concentrate in vacuo to obtain an oily product.
-
Dissolve the oil in diethyl ether, wash with water, and concentrate the ether layer in vacuo to yield this compound, which solidifies upon standing at room temperature.[1]
Caption: Synthesis workflow diagram.
Applications in Drug Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of Repaglinide.[1][2][10] Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, used for the treatment of non-insulin-dependent diabetes mellitus (type 2).[3] It works by stimulating the release of insulin from the pancreatic β-cells.[3] The purity and quality of this intermediate are crucial for the efficacy and safety of the final active pharmaceutical ingredient. It is also identified as a specified impurity of Repaglinide (Repaglinide specified impurity B).[4]
Biological Context: Mechanism of Action of Repaglinide
While this compound is not biologically active itself, its end-product, Repaglinide, has a well-defined mechanism of action. Repaglinide lowers blood glucose levels by stimulating insulin secretion from the pancreas. This action is dependent on functioning β-cells in the pancreatic islets.
The mechanism involves the following steps:
-
Repaglinide binds to a specific site on the ATP-dependent potassium (KATP) channels on the pancreatic β-cell membrane.
-
This binding leads to the closure of the KATP channels.
-
The closure of these channels causes depolarization of the β-cell membrane.
-
Depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca²⁺).
-
The increased intracellular calcium concentration stimulates the exocytosis of insulin-containing granules from the β-cells.[3]
Caption: Repaglinide signaling pathway.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage (H318).[4][9] Therefore, appropriate personal protective equipment, including eye and face protection, should be worn when handling this compound.[5][9]
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry, primarily due to its indispensable role as a precursor in the synthesis of the antidiabetic drug Repaglinide. The efficient and safe synthesis of this intermediate is a key factor in the large-scale production of Repaglinide. This guide has provided a detailed overview of its properties, synthesis, and the biological context of its application, serving as a valuable resource for professionals in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 4. This compound | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2-(3-Ethoxy-4-(ethoxycarbonyl)phenyl)acetic acid [cymitquimica.com]
- 7. GSRS [precision.fda.gov]
- 8. 99469-99-5 | CAS DataBase [m.chemicalbook.com]
- 9. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid manufacturers and suppliers in india [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
Physicochemical Properties of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
This document provides the molecular formula and molecular weight for the chemical compound 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.
The compound this compound is a derivative of phenylacetic acid. Its core physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C13H16O5[1][2][3][4] |
| Molecular Weight | 252.26 g/mol [1][2][3][4] |
| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid[1] |
| CAS Number | 99469-99-5[1] |
This information is provided for research and scientific purposes. Further in-depth analysis, including experimental protocols and pathway visualizations, would require dedicated laboratory research and is beyond the scope of this document.
References
- 1. This compound | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid; 2-(4-(ethoxycarbonyl)-3-ethoxyphenyl)acetic acid; 4-Ehtoxycarbonyl-3-ehtoxyphynylacetic Acid; Ethyl 4-(carboxymethyl)-2-ethoxybenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. GSRS [precision.fda.gov]
- 4. chembk.com [chembk.com]
role of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid in Repaglinide synthesis
An In-depth Technical Guide on the Role of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid in Repaglinide Synthesis
Introduction
Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class, prescribed for the treatment of type 2 non-insulin-dependent diabetes mellitus (NIDDM).[1] Its mechanism of action involves stimulating insulin secretion from pancreatic β-cells, an effect that is dependent on the presence of glucose.[2] The chemical synthesis of Repaglinide, chemically known as (S)(+)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoic acid, relies on the strategic assembly of key molecular fragments.[1] Among these, This compound stands out as a critical acid synthon, serving as a pivotal intermediate that directly participates in the core amide bond formation leading to the final active pharmaceutical ingredient (API).[1][3]
This technical guide provides a detailed examination of the role and synthesis of this key intermediate and its subsequent conversion to Repaglinide. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and a visual representation of the synthetic pathway.
Core Synthesis Pathway Overview
The industrial synthesis of Repaglinide is often designed for efficiency, safety, and cost-effectiveness. A widely adopted and efficient route involves a two-step synthesis of the key intermediate, this compound, starting from 2-hydroxy-4-methylbenzoic acid.[4] This intermediate is then coupled with the chiral amine, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine, followed by a final hydrolysis step to yield Repaglinide.[5]
Section 1: Synthesis of the Key Intermediate: this compound
An efficient and commercially viable process for synthesizing this compound has been developed, achieving an overall yield of 59-72%.[1] This method avoids the use of hazardous reagents like sodium cyanide and carbon tetrachloride, which were part of earlier, multi-step syntheses.[1] The process begins with 2-hydroxy-4-methylbenzoic acid and proceeds in two main steps.
Step 1: O-alkylation and Esterification The initial step involves the simultaneous O-alkylation of the hydroxyl group and esterification of the carboxylic acid group of 2-hydroxy-4-methylbenzoic acid using ethyl bromide.[3][4]
Step 2: Carboxylation The methyl group of the resulting ethyl 2-ethoxy-4-methylbenzoate is then carboxylated. This is achieved through deprotonation using a strong base like lithium diisopropylamide (LDA) to form a carbanion, which is subsequently quenched with carbon dioxide to introduce the acetic acid moiety.[1][3][4]
Section 2: Synthesis of Repaglinide from the Key Intermediate
The conversion of this compound to Repaglinide involves two final transformations: amide coupling and selective hydrolysis.
Step 3: Amide Coupling The carboxylic acid group of the intermediate is activated and then condensed with (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine to form an amide bond. A common method employs pivaloyl chloride for activation in the presence of a base like triethylamine.[5] This reaction creates the immediate precursor to Repaglinide, which is an amide-ester compound.
Step 4: Hydrolysis The final step is the selective hydrolysis of the ethyl ester group on the phenyl ring to the corresponding carboxylic acid, yielding Repaglinide.[5][6] This is typically performed under basic conditions, for instance, using sodium hydroxide in an ethanol/water mixture.[5]
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data for the key reaction steps.
Table 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate (Step 1)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2-hydroxy-4-methylbenzoic acid | [3] |
| Reagents | Ethyl bromide, Anhydrous K₂CO₃ | [3] |
| Solvent | Dimethyl sulfoxide (DMSO) | [3] |
| Temperature | 35-40 °C | [3] |
| Reaction Time | ~8.5 hours |[3] |
Table 2: Synthesis of this compound (Step 2)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Ethyl 2-ethoxy-4-methylbenzoate | [3] |
| Reagents | n-butyllithium, Diisopropylamine (forms LDA), CO₂ (gas) | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF), DMPU (co-solvent) | [3] |
| Temperature | -75 °C | [3] |
| Reaction Time | ~2.5 hours |[3] |
Table 3: Synthesis of Repaglinide Precursor (Amide-Ester) (Step 3)
| Parameter | Value | Reference |
|---|---|---|
| Starting Materials | 3-ethoxy-4-ethoxycarbonyl phenylacetic acid, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine | [5] |
| Reagents | Pivaloyl chloride, Triethylamine | [5] |
| Solvent | Toluene | [5] |
| Temperature | -5 °C to 30 °C | [5] |
| Reaction Time | Stirred overnight |[5] |
Table 4: Final Hydrolysis to Repaglinide (Step 4)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Repaglinide Precursor (Amide-Ester) | [5] |
| Reagent | 1N Sodium hydroxide solution | [5] |
| Temperature | 60 °C | [5] |
| Reaction Time | 2 hours | [5] |
| Final Yield | 94% | [5] |
| Final Purity (HPLC) | 99.5% |[5] |
Experimental Protocols
The following are detailed methodologies for the key synthetic steps.
Protocol 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate [3]
-
To a well-stirred solution of 2-hydroxy-4-methylbenzoic acid (100 g, 0.658 mol) in dimethyl sulfoxide (250 mL), add anhydrous potassium carbonate (190.5 g, 1.38 mol).
-
Heat the mixture to 35-40 °C.
-
Slowly add a first lot of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes.
-
Stir the mixture for 2 hours at 35-40 °C.
-
Add a second lot of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes, maintaining the temperature at 35-40 °C.
-
Continue stirring at 35-40 °C for 8 hours.
-
Cool the reaction mixture to 20-25 °C and dilute with toluene (300 mL).
-
Remove the inorganic salts by filtration and wash them with toluene (200 mL).
-
The combined organic filtrate containing the product is used in the next step.
Protocol 2: Synthesis of this compound [3]
-
Under a nitrogen atmosphere, add n-butyllithium (15% w/w solution in hexane, 400 mL) to a solution of diisopropylamine (58.0 g, 0.57 mol) in anhydrous tetrahydrofuran (760 mL) at -30 °C to prepare LDA.
-
Stir the mixture at -30 °C for 30 minutes and then cool to -75 °C.
-
Slowly add anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 240 mL).
-
Add a solution of ethyl 2-ethoxy-4-methylbenzoate (80.0 g, 0.38 mol) in tetrahydrofuran (40 mL) at -75 °C.
-
Stir the mixture at this temperature for 2 hours.
-
Purge carbon dioxide gas into the reaction mixture at -75 °C until the dark red color disappears.
-
Stir for an additional 30 minutes at -75 to -70 °C.
-
Bring the mixture to 10 °C, dilute with water (50 mL), and extract with hexanes (2 x 25 mL) to remove impurities.
-
Acidify the aqueous layer with 10% (v/v) aqueous sulfuric acid to a pH of approximately 2.
-
Extract the product with dichloromethane (2 x 25 mL) to isolate the target compound.
Protocol 3: Synthesis of Ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate (Repaglinide Precursor) [5]
-
Prepare a mixture of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid (10.0 g, 40 mmol), toluene (50 ml), and triethylamine (5.0 g, 49 mmol).
-
Cool the mixture to -5 °C and add pivaloyl chloride (5.4 g, 45 mmol).
-
Stir the mixture for 1 hour at -5 °C.
-
Add a solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (9.8 g, 40 mmol) in toluene (20 ml) while maintaining the temperature below 10 °C.
-
Raise the temperature of the reaction mixture to 30 °C and stir overnight.
-
Wash the mixture with water and a saturated sodium bicarbonate solution.
-
Distill off the toluene under reduced pressure to obtain the crude product.
Protocol 4: Hydrolysis to Repaglinide [5]
-
To the crude product from the previous step, add denatured spirit (180 ml) and 1N sodium hydroxide solution (62 ml).
-
Stir the mixture at 60 °C for two hours.
-
Cool the reaction mixture to 35 °C and adjust the pH to approximately 5.0 using 1N hydrochloric acid.
-
Stir the solution for 30 minutes at 35-40 °C.
-
Cool the mixture to 0 °C and stir at 0 to 5 °C for one hour to induce crystallization.
-
Separate the crystalline product by filtration and wash with water.
-
Dry the product at 60-65 °C under vacuum to get pure Repaglinide.
Mandatory Visualization: Synthesis Pathway
The following diagram illustrates the logical flow of the Repaglinide synthesis, highlighting the central role of this compound.
Caption: Synthetic pathway of Repaglinide from 2-hydroxy-4-methylbenzoic acid.
References
- 1. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 2. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]
- 6. Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm-药物合成数据库 [drugfuture.com]
An In-depth Technical Guide to the Nomenclature of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synonyms and nomenclature of the chemical compound 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.
Chemical Identity and Structure
This compound is a substituted phenylacetic acid derivative. Its chemical structure consists of a benzene ring with four substituents: an ethoxy group at position 3, an ethoxycarbonyl group at position 4, and an acetic acid group at position 1. This compound is recognized as a specified impurity B of Repaglinide by the European Pharmacopoeia (EP)[1].
Nomenclature and Synonyms
The compound is known by a variety of names across different chemical databases, commercial suppliers, and regulatory documents. Understanding these different nomenclatures is crucial for accurate identification and literature searching.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid [1][]. This systematic name precisely describes the molecular structure.
A comprehensive list of synonyms and identifiers is provided in the table below. This includes common names, trade names, and registry numbers that are essential for unambiguous identification in a laboratory or regulatory context.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Identifier Type | Value | Source |
| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | [1][] |
| CAS Registry Number | 99469-99-5 | [1][3] |
| Molecular Formula | C13H16O5 | [1][4] |
| Molecular Weight | 252.26 g/mol | [1][4] |
| Canonical SMILES | CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC | [1][] |
| InChI | InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15) | [1][] |
| InChIKey | OTGSESBEJUHCES-UHFFFAOYSA-N | [1][] |
| European Community (EC) Number | 427-630-2 | [1] |
| UNII | GG6C71LIOD | [1] |
Logical Relationships in Nomenclature
The following diagram illustrates the relationships between the primary IUPAC name and various synonyms and identifiers for this compound. This visualization helps to clarify the connections between different naming conventions.
References
A Comprehensive Technical Guide to 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Repaglinide.[1][2][3] Repaglinide is an oral hypoglycemic agent used for the treatment of type II non-insulin-dependent diabetes mellitus (NIDDM).[3] This compound belongs to the meglitinide class of drugs, which stimulate insulin secretion from pancreatic β-cells.[3] The efficient and cost-effective synthesis of this compound is therefore of significant interest in pharmaceutical process research and development. This document provides an in-depth overview of its synthesis, properties, and the experimental protocols involved.
Physicochemical Properties
This compound is a white to pale yellow solid.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | [4][] |
| Molecular Formula | C13H16O5 | [4][] |
| Molecular Weight | 252.26 g/mol | [4][6] |
| Melting Point | 75-80 °C | [2][] |
| Boiling Point | 414.8 °C at 760 mmHg | [2][] |
| Density | 1.191 g/cm³ | [2][] |
| InChIKey | OTGSESBEJUHCES-UHFFFAOYSA-N | [4][] |
| CAS Number | 99469-99-5 | [4][] |
Synthesis of this compound
Several synthetic routes for this compound have been developed, aiming to improve yield, purity, and industrial scalability while avoiding hazardous reagents. Below are detailed protocols for prominent synthetic methods.
Synthesis from 2-Hydroxy-4-methylbenzoic Acid
This commercially viable method involves the alkylation of 2-hydroxy-4-methylbenzoic acid, followed by deprotonation and carboxylation.[1] The overall yield is reported to be 72.7%.[1]
Experimental Protocol:
-
Preparation of Ethyl 2-ethoxy-4-methylbenzoate: 2-Hydroxy-4-methylbenzoic acid is alkylated using ethyl bromide in a polar aprotic solvent in the presence of an inorganic base.[1]
-
Formation of Lithium Diisopropylamide (LDA): Under a nitrogen atmosphere, n-butyllithium (15% w/w solution in hexane) is added to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -30 °C. The mixture is stirred for 30 minutes.[1]
-
Carboxylation: The mixture is cooled to -75 °C, and anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is added. A solution of ethyl 2-ethoxy-4-methylbenzoate in THF is then added slowly at -75 °C, and the mixture is stirred for 2 hours.[1]
-
Quenching: Carbon dioxide gas is purged into the reaction mixture at -75 °C until the dark red color disappears. The mixture is stirred for an additional 30 minutes at -75 to -70 °C.[1]
-
Workup and Isolation: The reaction is brought to 10 °C, diluted with water, and extracted with hexanes. The aqueous layer is acidified to a pH of approximately 2 with 10% (v/v) aqueous sulfuric acid and extracted with dichloromethane. The combined organic layers are washed with water and concentrated in vacuo. The resulting oil solidifies upon standing to yield the final product.[1]
Synthesis from 4-Methyl-2-hydroxybenzoic Acid
This alternative route involves simultaneous esterification and etherification, followed by carbanion formation and carboxylation with ethyl chloroformate.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 4. This compound | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid from 3-Hydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate in the production of the antidiabetic drug Repaglinide.[1][2] The synthesis commences with the readily available starting material, 3-hydroxyphenylacetic acid, and proceeds through a multi-step reaction sequence. The described methodology is designed to be efficient and scalable, with considerations for mild reaction conditions to enhance safety and operational simplicity.[3] This protocol outlines the necessary reagents, reaction conditions, and purification methods for each step of the synthesis.
Introduction
This compound is a crucial building block in the synthesis of Repaglinide, a non-sulfonylurea insulin secretagogue used for the management of type 2 diabetes.[1] The efficient and cost-effective production of this intermediate is therefore of significant interest to the pharmaceutical industry. The following protocol details a synthetic route starting from 3-hydroxyphenylacetic acid, involving a sequence of esterification, formylation, oxidation, and etherification reactions.
Overall Synthesis Scheme
The synthesis of this compound from 3-hydroxyphenylacetic acid can be achieved through the following reaction pathway:
References
Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, notably the antidiabetic drug Repaglinide.[1][2][3][4] This document provides a detailed protocol for the chemical synthesis of this compound, summarizing quantitative data and presenting a clear experimental workflow. The described method is based on a two-step process starting from 2-hydroxy-4-methylbenzoic acid, which offers an efficient and commercially viable route with good yields and high purity.[2][3] An alternative multi-step synthesis beginning with 4-methyl-2-hydroxybenzoic acid is also presented for comparison.
Introduction
The efficient synthesis of key pharmaceutical intermediates is crucial for drug development and manufacturing. This compound is a significant building block, and its synthesis has been approached through various routes.[5][6][7] The protocol detailed herein focuses on a robust and scalable method that avoids the use of hazardous and expensive reagents often associated with older, multi-step syntheses.[3][4] This application note is intended to provide researchers and process chemists with a comprehensive guide to the laboratory-scale synthesis of this important intermediate.
Data Summary
The following tables summarize the key quantitative data associated with the primary synthesis protocol.
Table 1: Reactant and Product Quantities for the Synthesis of Ethyl 2-ethoxy-4-methylbenzoate
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Role |
| 2-Hydroxy-4-methylbenzoic acid | 152.15 | 100 | 0.658 | Starting Material |
| Potassium Carbonate (anhydrous) | 138.21 | 190.5 | 1.38 | Base |
| Ethyl Bromide | 108.97 | 179 | 1.64 | Alkylating Agent |
| Dimethyl Sulfoxide | 78.13 | 250 mL | - | Solvent |
| Toluene | 92.14 | 500 mL | - | Extraction Solvent |
| Ethyl 2-ethoxy-4-methylbenzoate | 208.25 | 136.3 | 0.654 | Product |
Table 2: Reactant and Product Quantities for the Synthesis of this compound
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Role |
| Ethyl 2-ethoxy-4-methylbenzoate | 208.25 | 80.0 | 0.38 | Starting Material |
| Diisopropylamine | 101.19 | 58.0 | 0.57 | Base Precursor |
| n-Butyllithium (15% in hexane) | 64.06 | 400 mL | - | Base |
| Tetrahydrofuran (anhydrous) | 72.11 | 800 mL | - | Solvent |
| Carbon Dioxide (gas) | 44.01 | - | - | Carboxylating Agent |
| This compound | 252.25 | - | - | Product |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 2-Hydroxy-4-methylbenzoic acid
This protocol is adapted from an efficient and commercially viable synthesis.[2][3]
Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate
-
To a well-stirred solution of 2-hydroxy-4-methylbenzoic acid (100 g, 0.658 mol) in dimethyl sulfoxide (250 mL), add anhydrous potassium carbonate (190.5 g, 1.38 mol).
-
Heat the mixture to 35-40 °C.
-
Slowly add the first portion of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes while maintaining the temperature.
-
Stir the mixture for 2 hours at 35-40 °C.
-
Add the second portion of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes, again maintaining the temperature.
-
Continue stirring at 35-40 °C for 8 hours.
-
Cool the reaction mixture to 20-25 °C and dilute with toluene (300 mL).
-
Filter to remove inorganic salts and wash the filter cake with toluene (200 mL).
-
Combine the filtrates, wash with water (250 mL), and separate the organic layer.
-
Extract the aqueous layer with toluene (200 mL).
-
Combine the organic layers, wash with water (250 mL), and concentrate under vacuum to yield ethyl 2-ethoxy-4-methylbenzoate as an oil (136.3 g, 99.6% yield).[3]
Step 2: Synthesis of this compound
-
Under a nitrogen atmosphere, add n-butyllithium (400 mL, 15% w/w solution in hexane) to a solution of diisopropylamine (58.0 g, 0.57 mol) in anhydrous tetrahydrofuran (760 mL) at -30 °C to form lithium diisopropylamide (LDA).
-
Stir the mixture at -30 °C for 30 minutes, then cool to -75 °C.
-
Slowly add a solution of ethyl 2-ethoxy-4-methylbenzoate (80.0 g, 0.38 mol) in tetrahydrofuran (40 mL) at -75 °C.
-
Stir the mixture at this temperature for 2 hours.
-
Purge the reaction mixture with carbon dioxide gas at -75 °C until the dark red color disappears.
-
Continue stirring at -75 to -70 °C for 30 minutes.
-
Allow the reaction to warm to 10 °C and dilute with water (50 mL).
-
Extract with hexanes (2 x 25 mL) to remove non-polar impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with 10% (v/v) aqueous sulfuric acid.
-
Extract the product with dichloromethane (2 x 25 mL).
-
Combine the dichloromethane layers, wash with water (2 x 25 mL), and concentrate in vacuo.
-
Dissolve the resulting oily product in diethyl ether (50 mL), wash with water (3 x 20 mL), and concentrate in vacuo to yield this compound as a solid (yields reported in the range of 72.7%).[2][3]
Protocol 2: Alternative Synthesis from 4-Methyl-2-hydroxybenzoic acid
This protocol provides an alternative route to the target compound.[1]
Step 1: Synthesis of 2-Ethoxy-4-methyl benzoic acid ethyl ester
-
A mixture of 4-methyl-2-hydroxybenzoic acid (30.4g, 0.2mol), diethyl sulfate (92.5g, 0.6mol), and tetrabutylammonium bromide is dissolved in a mixture of dichloromethane (500 ml) and water (500 ml).[1]
-
The mixture is stirred at room temperature for 20 hours, followed by phase separation.[1]
-
The dichloromethane phase is concentrated, and the resulting oily material is sequentially washed with 15% ammonia solution (70 ml), 1% sodium hydroxide solution (40 ml), and saturated brine (50 ml).[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.[1] The product is used directly in the next step.
Step 2: Synthesis of 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid ethyl ester
-
Under a nitrogen atmosphere, diisopropylamine (9.7g, 0.095mol) is added to THF (80ml) and cooled to -78℃.[1]
-
A solution of 1.6mol/L butyllithium in hexane (60ml, 0.096mol) is added with stirring for 30 minutes.[1]
-
A THF solution (40ml) of the product from the previous step (10g, 0.048mol) is added dropwise and stirred for 30 minutes.[1]
-
A THF solution (40ml) of ethyl chloroformate (7.8g, 0.071mol) is added and stirred for 3 hours.[1]
-
A 5% ammonium chloride solution (48ml) is added, and the mixture is warmed to room temperature.[1]
-
The pH is adjusted to 7 with 2mol hydrochloric acid. The organic layer is sequentially washed with water (50ml) and saturated brine (50ml), dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product (22g, nearly quantitative yield).[1]
Step 3: Synthesis of this compound
-
The product from the previous step (16g, 0.057mol) is dissolved in ethanol (80ml) and a 2mol sodium hydroxide solution (28ml) is added at 5-10℃.[1]
-
The reaction mixture is stirred until completion as indicated by TLC.[1]
-
The pH is adjusted to neutral with 6mol hydrochloric acid.[1]
-
The solvent is evaporated under reduced pressure, and the residue is dissolved in water (50ml) and washed with toluene (50ml).[1]
-
The aqueous layer is acidified to pH 3-4 with 6mol/L hydrochloric acid and extracted with dichloromethane (30ml × 2).[1]
-
The combined organic phase is washed with water (30ml) and saturated brine (30ml), dried over anhydrous sodium sulfate, filtered, and concentrated.[1]
-
The resulting yellow solid is recrystallized from a mixture of toluene and n-hexane to obtain a white solid (6.0g, 58% yield), with a melting point of 75-76℃.[1]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the primary, two-step synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 5. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 6. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key chemical intermediate with significant applications in medicinal chemistry, primarily serving as a crucial building block in the synthesis of pharmaceuticals. Its chemical structure is characterized by a phenylacetic acid core substituted with both an ethoxy and an ethoxycarbonyl group. This arrangement of functional groups makes it a versatile synthon for the elaboration of more complex molecular architectures. The most prominent application of this compound is in the industrial synthesis of Repaglinide, an oral anti-diabetic agent.
Application: Key Intermediate in the Synthesis of Repaglinide
This compound is a pivotal intermediate in the production of Repaglinide, a member of the meglitinide class of drugs used for the treatment of type 2 diabetes.[1][2] Repaglinide works by stimulating the secretion of insulin from pancreatic β-cells.[2] The synthesis of Repaglinide involves the coupling of this compound with a specific amine side chain.
Synthetic Pathways for this compound
Several synthetic routes for the preparation of this compound have been developed, aiming for improved yield, cost-effectiveness, and industrial scalability.[3][4] Below are summaries of common synthetic strategies.
A widely reported method starts from 2-hydroxy-4-methylbenzoic acid.[3][5] This multi-step process involves etherification, benzylic bromination, cyanation, and hydrolysis to yield the desired product. An alternative, more efficient two-step process from the same starting material has also been described, which involves alkylation followed by deprotonation and carboxylation.[3] Another approach utilizes m-hydroxyphenylacetic acid as the starting material, which undergoes a series of reactions including esterification, formylation, oxidation, etherification, and selective hydrolysis to produce this compound.[4][6]
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-methyl-2-hydroxybenzoic acid[1]
This protocol outlines a five-step synthesis starting from 4-methyl-2-hydroxybenzoic acid.
Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate
-
A mixture of 4-methyl-2-hydroxybenzoic acid (0.2 mol), diethyl sulfate (0.6 mol), and tetrabutylammonium bromide is dissolved in a mixture of dichloromethane (500 ml) and water (500 ml).
-
The mixture is stirred at room temperature for 20 hours.
-
Following phase separation, the dichloromethane phase is concentrated.
-
The resulting oily material is washed sequentially with 15% ammonia solution (70 ml), 1% sodium hydroxide solution (40 ml), and saturated brine (50 ml).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the product.
Step 2-4: Intermediate Steps (Bromination, Cyanation, and Esterification)
-
The product from Step 1 is subjected to bromination using N-bromosuccinimide (NBS) and a radical initiator, followed by reaction with sodium cyanide to introduce a cyanomethyl group. This is then converted to an ethoxycarbonylmethyl group.[5]
Step 5: Hydrolysis to this compound
-
The diester intermediate is dissolved in ethanol (80 ml).
-
A 2 mol/L sodium hydroxide solution (28 ml) is added at 5-10°C.
-
The reaction mixture is stirred until completion, monitored by TLC.
-
The pH is adjusted to neutral with 6 mol/L hydrochloric acid.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in water (50 ml) and washed with toluene (50 ml).
-
The aqueous layer is acidified to pH 3-4 with 6 mol/L hydrochloric acid and extracted with dichloromethane (2 x 30 ml).
-
The combined organic phase is washed with water (30 ml) and saturated brine (30 ml), dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting yellow solid is recrystallized from a mixture of toluene and n-hexane to yield the final product as a white solid.
Data Presentation
As this compound is a synthetic intermediate, quantitative biological data such as IC50 or Ki values are not applicable. The relevant quantitative data pertains to its physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C13H16O5 | [7] |
| Molecular Weight | 252.26 g/mol | [7] |
| Melting Point | 78-80 °C | [1] |
| Boiling Point | 414.8 °C at 760 mmHg | [1] |
| Density | 1.191 g/cm³ | [1] |
Visualizations
Synthetic Pathway of Repaglinide
The following diagram illustrates the pivotal role of this compound in the synthesis of Repaglinide.
References
- 1. Page loading... [guidechem.com]
- 2. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
- 6. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 7. This compound | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Research Intermediate: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid as a key research intermediate, primarily in the synthesis of the oral hypoglycemic agent, Repaglinide. Detailed protocols and physicochemical data are provided to support its application in pharmaceutical research and development.
Chemical and Physical Properties
This compound is a substituted phenylacetic acid derivative. Its chemical structure and properties make it a valuable building block in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₅ | [1] |
| Molecular Weight | 252.26 g/mol | [1] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 78-80 °C | [2][3] |
| Boiling Point | 414.8 °C at 760 mmHg | [2][3] |
| Density | 1.191 g/cm³ | [2][3] |
| CAS Number | 99469-99-5 | [1] |
| IUPAC Name | 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | [1] |
Primary Application: Intermediate in the Synthesis of Repaglinide
This compound is a crucial intermediate in the synthesis of Repaglinide.[2][4][5] Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes mellitus.[5] It belongs to the meglitinide class of drugs and works by stimulating the release of insulin from the pancreatic β-cells.[5]
The synthesis of Repaglinide involves the coupling of this compound with (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine, followed by saponification of the resulting ester to yield the final active pharmaceutical ingredient (API).
Synthesis of Repaglinide: A Generalized Pathway
The overall synthetic route from the intermediate to Repaglinide is a two-step process involving an amide coupling reaction followed by a hydrolysis reaction.
Caption: Synthetic pathway to Repaglinide.
Experimental Workflow for Repaglinide Synthesis
The following diagram illustrates a typical workflow for the synthesis of Repaglinide using this compound.
Caption: Experimental workflow for Repaglinide synthesis.
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should adapt these protocols based on their specific experimental conditions and scale.
Protocol for Amide Coupling Reaction
This protocol describes the formation of the amide bond between this compound and an amine, a critical step in the synthesis of Repaglinide and its analogs.
Materials:
-
This compound
-
Amine (e.g., (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) (if using EDC)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Add 1.0-1.2 equivalents of the desired amine to the solution.
-
If using EDC, add 1.1-1.5 equivalents of HOBt to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 1.1-1.5 equivalents of DCC or EDC to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol for Saponification (Ester Hydrolysis)
This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid, the final step in the synthesis of Repaglinide.
Materials:
-
Crude Repaglinide ethyl ester (from the previous step)
-
Ethanol or other suitable alcohol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2N)
-
Hydrochloric acid (HCl) (e.g., 2N) for acidification
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Dissolve the crude amide ester in ethanol in a round-bottom flask.
-
Add an excess of aqueous NaOH solution (typically 2-3 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 60-80 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with HCl to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Hazard Statements: Causes serious eye damage.[1]
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection.[1] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Researchers should always consult the Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a well-established and critical intermediate in the synthesis of the antidiabetic drug Repaglinide. The protocols and data presented in these application notes are intended to provide a foundation for researchers working on the synthesis of Repaglinide and related compounds. Careful optimization of reaction conditions is recommended to achieve the best results in specific laboratory settings.
References
- 1. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid; 2-(4-(ethoxycarbonyl)-3-ethoxyphenyl)acetic acid; 4-Ehtoxycarbonyl-3-ehtoxyphynylacetic Acid; Ethyl 4-(carboxymethyl)-2-ethoxybenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
Application Notes and Protocols for the Etherification in the Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
Introduction
3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key intermediate in the synthesis of Repaglinide, an oral anti-diabetic drug.[1] The synthesis of this intermediate involves several key transformations, with the etherification of a phenolic hydroxyl group being a critical step. This document provides detailed experimental protocols for this etherification step, primarily focusing on the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3] The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[3]
Reaction Scheme: Williamson Ether Synthesis
The etherification is typically achieved by reacting a suitably substituted phenol with an ethylating agent in the presence of a base. A general representation of this reaction is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][3][4] In this reaction, a phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile and attacks the electrophilic ethylating agent (e.g., ethyl bromide or diethyl sulfate), displacing a leaving group.[2][3]
Experimental Protocols
The following protocols are based on established synthetic routes for this compound and its precursors.[1][5]
Protocol 1: Etherification of Ethyl 3-hydroxy-4-ethoxycarbonylphenylacetate
This protocol outlines the etherification of a precursor molecule containing a free phenolic hydroxyl group.
Materials:
-
Ethyl 3-hydroxy-4-ethoxycarbonylphenylacetate
-
Ethyl bromide (EtBr) or Diethyl sulfate ((Et)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 3-hydroxy-4-ethoxycarbonylphenylacetate in anhydrous acetone or DMF.
-
Base Addition: Add potassium carbonate (2-3 equivalents) to the solution. If using sodium hydride, it should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
Ethylating Agent Addition: To the stirring suspension, add the ethylating agent (ethyl bromide or diethyl sulfate, 1.2-1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or at an elevated temperature (e.g., 60-80 °C for DMF) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, Ethyl 3-ethoxy-4-ethoxycarbonylphenylacetate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ether.
Protocol 2: Simultaneous Esterification and Etherification
This protocol describes a one-pot reaction for the synthesis of an ethoxy-substituted precursor from a hydroxy-benzoic acid derivative.[5]
Materials:
-
4-methyl-2-hydroxybenzoic acid
-
Diethyl sulfate
-
Tetrabutylammonium bromide
-
Dichloromethane
-
Water
-
15% Ammonia solution
-
1% Sodium hydroxide solution
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-methyl-2-hydroxybenzoic acid (0.2 mol), diethyl sulfate (0.6 mol), and tetrabutylammonium bromide is dissolved in a mixture of dichloromethane (500 ml) and water (500 ml).[5]
-
The mixture is stirred at room temperature for 20 hours.[5]
-
After stirring, the phases are separated.[5]
-
The dichloromethane phase is concentrated.[5]
-
The resulting oily material is washed sequentially with 15% ammonia solution (70 ml), 1% sodium hydroxide solution (40 ml), and saturated brine (50 ml).[5]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to obtain 2-ethoxy-4-methyl benzoic acid ethyl ester.[5]
Data Presentation
The following table summarizes representative quantitative data for a multi-step synthesis of this compound. Note that the yield for the individual etherification step is not always reported in the literature; the provided yield is for the overall process.
| Parameter | Value | Reference |
| Starting Material | 4-methyl-2-hydroxybenzoic acid | [5] |
| Final Product | This compound | [5] |
| Overall Yield | 58% | [5] |
| Melting Point | 75-76 °C | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis as described in Protocol 1.
Caption: Experimental workflow for the Williamson ether synthesis.
References
- 1. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Page loading... [guidechem.com]
Application Note: HPLC Analysis for Purity Determination of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
Introduction
3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a key intermediate in the synthesis of various pharmaceutical compounds and is also known as a specified impurity of Repaglinide.[1] Its purity is a critical quality attribute that can impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the quantification of carboxylic acids and their impurities in pharmaceutical development and quality control.[2][3] This application note presents a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC method. The method is designed to be simple, accurate, and robust for routine quality control analysis.
Experimental Conditions
A reversed-phase HPLC method was developed and validated for the quantitative determination of this compound. The chromatographic conditions were optimized to achieve good resolution and peak shape for the main component and any potential impurities. A C18 column is typically employed for the separation of such carboxylic acids.[2] The mobile phase often consists of a mixture of acetonitrile and water, with an acidic modifier to control the ionization of the analyte and improve peak symmetry.[4][5]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 274 nm |
| Run Time | 15 minutes |
Sample and Standard Preparation
Accurate sample and standard preparation are crucial for reliable results.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method demonstrated good specificity for the analysis of this compound. The retention time for the main peak was consistently observed at approximately 5.8 minutes under the specified conditions. The method is suitable for the detection and quantification of impurities. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Purity Analysis Data (Example)
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |
| Standard | 5.82 | 1254321 | 100.00 | 100.00 |
| Sample Lot A | 5.81 | 1239876 | 99.85 | 99.85 |
| 3.45 (Impurity 1) | 1234 | 0.10 | ||
| 7.12 (Impurity 2) | 617 | 0.05 | ||
| Sample Lot B | 5.83 | 1245678 | 99.92 | 99.92 |
| 3.46 (Impurity 1) | 987 | 0.08 |
The method should be fully validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness for its intended use in a quality control environment.[6]
Detailed Experimental Protocol
Objective
To provide a step-by-step procedure for the determination of the purity of this compound by High-Performance Liquid Chromatography (HPLC).
Scope
This protocol is applicable to the purity analysis of this compound raw material.
Materials and Reagents
-
This compound Reference Standard
-
This compound Sample
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (AR Grade)
-
Water (HPLC Grade)
Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks (100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Chromatographic Conditions
Refer to Table 1 in the Application Note section.
Procedure
6.1 Mobile Phase Preparation (Acetonitrile : 0.1% Phosphoric Acid in Water, 50:50 v/v)
-
Prepare 0.1% Phosphoric Acid in Water by adding 1 mL of Phosphoric Acid to 1000 mL of HPLC grade water and mix well.
-
Mix 500 mL of Acetonitrile with 500 mL of 0.1% Phosphoric Acid in Water.
-
Degas the mobile phase by sonication for 15 minutes or by using an online degasser.
6.2 Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
6.3 Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the weighed sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
6.4 System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
6.5 Analysis
-
Inject the prepared sample solution in duplicate.
-
Record the chromatograms and integrate the peaks.
Calculation
Calculate the purity of the this compound sample using the area normalization method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Acceptance Criteria
The purity of this compound should not be less than 99.0%, or as per the defined specification.
Visualizations
Caption: Workflow for HPLC Purity Analysis.
References
- 1. This compound | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ijtsrd.com [ijtsrd.com]
Application Note: Spectroscopic Characterization of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed spectral data and experimental protocols for the analysis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate in the synthesis of pharmaceuticals. The following sections present predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data, alongside comprehensive methodologies for acquiring these spectra.
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected vibrational frequencies for FTIR, based on the analysis of its functional groups.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~7.8 | Doublet | 1H | Ar-H |
| ~7.0 | Doublet | 1H | Ar-H |
| ~6.9 | Singlet | 1H | Ar-H |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ (ester) |
| ~4.1 | Quartet | 2H | -OCH₂CH₃ (ether) |
| ~3.6 | Singlet | 2H | -CH₂COOH |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ (ester) |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ (ether) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~166 | -C=O (ester) |
| ~158 | Ar-C-O |
| ~132 | Ar-C |
| ~130 | Ar-C |
| ~125 | Ar-C-C=O |
| ~115 | Ar-C |
| ~112 | Ar-C |
| ~65 | -OCH₂CH₃ (ether) |
| ~61 | -OCH₂CH₃ (ester) |
| ~40 | -CH₂COOH |
| ~14 | -OCH₂CH₃ (ether) |
| ~14 | -OCH₂CH₃ (ester) |
Table 3: Predicted FTIR Spectral Data
Sample Preparation: KBr Pellet or Thin Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 2850-3000 | Medium | C-H stretch (Aliphatic) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1500-1600 | Medium-Strong | C=C stretch (Aromatic) |
| 1000-1300 | Strong | C-O stretch (Ether, Ester, Carboxylic Acid) |
Experimental Protocols
The following are detailed protocols for obtaining high-quality NMR and FTIR spectra for solid organic compounds like this compound.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube using a pipette.
-
Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.
-
Carefully place the NMR tube into the spinner turbine and adjust the depth.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
After completing the ¹H acquisition, switch the probe to the ¹³C frequency.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Protocol 2: FTIR Spectroscopy (Thin Solid Film Method)
Objective: To obtain a high-quality infrared spectrum of the solid sample.
Materials:
-
This compound (~50 mg)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Salt plates (e.g., NaCl or KBr)
-
Pipette or glass rod
-
FTIR spectrometer
Procedure:
-
Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and rinse with a dry solvent like acetone.
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent in a small vial.
-
Using a pipette or glass rod, apply a small drop of the solution to the surface of one salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interferences.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
After analysis, clean the salt plate thoroughly with an appropriate solvent and return it to storage in a desiccator.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for spectroscopic analysis.
Caption: Experimental workflow for NMR and FTIR analysis.
Caption: Functional groups and their spectral contributions.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate in the production of various pharmaceuticals, notably the antidiabetic drug Repaglinide.[1][2] Two industrially viable synthetic routes are presented, offering flexibility based on starting material availability and process optimization preferences.
Route 1: Synthesis from 4-Methyl-2-hydroxybenzoic Acid
This route is an efficient, two-step process that is well-suited for industrial production due to its high yields and avoidance of hazardous reagents often associated with older synthetic methods.[3]
Experimental Workflow
References
- 1. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 2. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 3. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
Application Notes and Protocols: Activation of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid with 1,1'-Carbonyldiimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reaction of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid with 1,1'-carbonyldiimidazole (CDI). This reaction is a critical activation step, forming a highly reactive N-acylimidazole intermediate. This intermediate is a key precursor in the synthesis of various pharmaceuticals, most notably the antidiabetic drug Repaglinide. These guidelines offer a comprehensive resource for researchers in organic synthesis and medicinal chemistry, ensuring a reproducible and efficient activation process.
Introduction
This compound is a pivotal intermediate in the synthesis of Repaglinide, a benzoic acid derivative and oral hypoglycemic agent.[1][2][3] The activation of its carboxylic acid moiety is a prerequisite for the subsequent amide bond formation with the requisite amine component. 1,1'-Carbonyldiimidazole (CDI) serves as an efficient activating agent, offering mild reaction conditions and clean byproducts (imidazole and carbon dioxide), which simplifies purification.[4][5]
The reaction proceeds via the formation of a reactive N-acylimidazole, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond.[5][6] Understanding and optimizing this activation step is crucial for achieving high yields and purity in the overall synthesis of Repaglinide and related analogues.
Reaction Mechanism and Workflow
The activation of this compound with CDI involves a two-step mechanism. Initially, the carboxylic acid attacks the carbonyl group of CDI, leading to the formation of an unstable mixed anhydride. This intermediate subsequently releases carbon dioxide and an imidazole molecule to yield the stable and reactive N-acylimidazole derivative.
Below is a diagram illustrating the experimental workflow for this activation and its subsequent use in amide coupling.
Figure 1. Experimental workflow for the activation of this compound with CDI and subsequent amide coupling.
Experimental Protocols
The following protocol is a general guideline for the activation of this compound with CDI. Researchers should optimize the conditions based on their specific downstream application and analytical observations.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI), reagent grade
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard glassware for work-up and purification
Protocol: Activation of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Reagent Addition: To the stirred solution, add 1,1'-Carbonyldiimidazole (1.1 - 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the activation can be monitored by the evolution of CO₂ gas (effervescence), which typically subsides within 1-2 hours. For complete activation, it is recommended to stir for 4-6 hours or overnight.
-
Intermediate Use: The resulting solution of the N-acylimidazole intermediate is typically used directly in the next step without isolation.
Work-up and Purification (if isolating the intermediate):
Note: N-acylimidazoles can be sensitive to moisture and basic conditions. Neutral work-up is recommended.
-
Quenching: Cool the reaction mixture in an ice bath and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylimidazole.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data
The following table summarizes representative quantitative data for the activation reaction. Actual yields may vary depending on the reaction scale and purity of reagents.
| Parameter | Value | Notes |
| Reactant Molar Ratio | 1 : 1.1 | (Acid : CDI) A slight excess of CDI is used to ensure complete activation. |
| Solvent | Anhydrous THF | Other anhydrous aprotic solvents like DMF or CH₂Cl₂ can also be used. |
| Reaction Temperature | Room Temperature | Mild conditions are sufficient for the activation. |
| Reaction Time | 4 - 12 hours | Overnight stirring is often convenient and ensures completion. |
| Typical Yield | > 90% (crude) | The activated intermediate is often used in situ. Isolated yields may be lower. |
| Purity | Variable | The crude product may contain unreacted starting material and imidazole byproduct. |
Application in Drug Development: Synthesis of Repaglinide
The primary application of this reaction in drug development is the synthesis of Repaglinide. The activated N-acylimidazole of this compound is reacted with (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine to form the amide bond, a key structural feature of the final drug molecule.
The signaling pathway for Repaglinide's therapeutic effect is well-established. It functions by blocking ATP-dependent potassium channels (KATP) in the pancreatic β-cell membrane. This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of Ca²⁺, which triggers the secretion of insulin.
Figure 2. Simplified signaling pathway of Repaglinide in pancreatic β-cells.
Safety and Handling
-
1,1'-Carbonyldiimidazole is moisture-sensitive and should be handled in a dry environment.
-
The reaction should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Anhydrous solvents are flammable and should be handled with care.
By following these protocols and understanding the underlying chemistry, researchers can effectively utilize the CDI-mediated activation of this compound for the synthesis of Repaglinide and other valuable molecules in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole [organic-chemistry.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A New Route for the Synthesis of the Repaglinide Key Intermediate this compound | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate in the production of the antidiabetic drug Repaglinide.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes and yield.
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield in Multi-Step Synthesis | A previously reported five-step synthesis starting from methyl salicylate is known to have a low overall yield of about 21%.[1][3] This can be due to cumulative losses at each of the five stages. | Consider alternative, more efficient synthetic routes. A two-step process starting from 2-hydroxy-4-methylbenzoic acid has been shown to provide improved yields.[4] Another approach involves starting from m-hydroxyphenylacetic acid, which also offers a more streamlined synthesis.[2][5] |
| Incomplete Reaction or Low Conversion | Inadequate reaction conditions such as temperature, reaction time, or reagent stoichiometry can lead to incomplete conversion of starting materials. For instance, in the etherification step, insufficient base or alkylating agent will result in a lower yield. | Optimize reaction parameters. This can involve adjusting the temperature, extending the reaction time, or using a different solvent.[2][6] For reactions involving strong bases like Lithium diisopropylamide (LDA), ensure anhydrous conditions and precise temperature control (e.g., -78°C) are maintained.[1][3] |
| Formation of Side Products | The presence of impurities or competing reaction pathways can lead to the formation of unwanted side products, complicating purification and reducing the yield of the desired product. | Ensure the purity of starting materials and reagents. The choice of solvent can also influence the reaction pathway; for example, using a polar aprotic solvent during alkylation can improve selectivity.[4] Careful control of the reaction temperature is also crucial to minimize side reactions. |
| Difficulties with Product Isolation and Purification | The product may be difficult to crystallize or may co-precipitate with impurities, leading to losses during workup and purification. | Optimize the purification procedure. Recrystallization from a suitable solvent system, such as a mixture of toluene and n-hexane, has been shown to yield a pure white solid.[1] Adjusting the pH during aqueous workup is critical for efficient extraction of the acidic product.[1][3] |
| Handling of Hazardous Reagents | Some synthetic routes employ hazardous materials such as sodium cyanide, carbon tetrachloride, N-bromosuccinimide (NBS), and 2,2'-azobis(isobutyronitrile) (AIBN), which pose significant safety and environmental risks.[5][7] The use of pyrophoric reagents like n-butyllithium for LDA formation also requires careful handling. | Whenever possible, select synthetic routes that avoid highly toxic and hazardous reagents.[3] Newer, more environmentally friendly methods are being developed to address these concerns.[2] For necessary hazardous reagents, ensure all safety protocols are strictly followed, including working in a well-ventilated fume hood and using appropriate personal protective equipment. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4-methyl-2-hydroxybenzoic acid[1][4], methyl salicylate[1], and m-hydroxyphenylacetic acid.[2][5]
Q2: Which synthetic route generally provides the highest yield?
A2: A two-step synthesis starting from 2-hydroxy-4-methylbenzoic acid, which involves alkylation followed by deprotonation with LDA and quenching with carbon dioxide, is reported to have an improved yield compared to older, five-step methods.[4] A newer method starting from 3-hydroxyphenylacetic acid also aims for easier scale-up and reduced environmental impact.[2]
Q3: What are the critical reaction conditions to control for optimal yield?
A3: For reactions involving the formation of a carbanion using LDA, maintaining a low temperature (typically -75°C to -78°C) and an inert atmosphere (e.g., under nitrogen) is crucial to prevent side reactions.[1][3][5] The choice of solvent and the stoichiometry of the reagents are also important factors that need to be optimized for each step.[6]
Q4: Are there any non-hazardous alternatives to reagents like sodium cyanide and carbon tetrachloride?
A4: Yes, modern synthetic routes have been developed to avoid the use of highly toxic reagents. For example, instead of a bromination-cyanation sequence, direct carboxylation of a lithiated intermediate using carbon dioxide is a safer and more efficient alternative.[3][4]
Q5: How can I confirm the identity and purity of the final product?
A5: The final product, this compound, is a white to pale yellow solid with a melting point of approximately 75-80°C.[1] Its identity and purity can be confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and High-Resolution Mass Spectrometry (HRMS).[2]
Data Presentation: Comparison of Synthetic Routes
| Starting Material | Key Steps | Reported Overall Yield | Key Reagents | Reference |
| Methyl Salicylate | 5 steps including O-alkylation, bromination, cyanation, esterification, and hydrolysis. | ~21% | Ethyl bromide, NBS, NaCN, HCl | [1][3] |
| 4-Methyl-2-hydroxybenzoic Acid | 3 steps: Esterification/etherification, carboxylation, and selective hydrolysis. | 58% (for the final hydrolysis step) | Diethyl sulfate, LDA, Ethyl chloroformate, NaOH | [1] |
| 2-Hydroxy-4-methylbenzoic Acid | 2 steps: Alkylation and deprotonation/carboxylation. | Improved yield (specific overall yield not stated) | Ethyl bromide, LDA, CO₂ | [4] |
| m-Hydroxyphenylacetic Acid | Multiple steps including formylation, oxidation, and esterification/etherification. | Yields for individual steps are reported (e.g., 88.5% for the final hydrolysis). | Formaldehyde/DMF, oxidizing agents, diethyl sulfate | [2][5] |
Experimental Protocols
Protocol 1: Synthesis from 4-Methyl-2-hydroxybenzoic Acid[1]
Step 1: Synthesis of 2-Ethoxy-4-methyl benzoic acid ethyl ester
-
A mixture of 4-methyl-2-hydroxybenzoic acid (30.4g, 0.2mol), diethyl sulfate (92.5g, 0.6mol), and tetrabutylammonium bromide is dissolved in a mixture of dichloromethane (500 ml) and water (500 ml).
-
The mixture is stirred at room temperature for 20 hours.
-
After phase separation, the dichloromethane phase is concentrated.
-
The resulting oily material is washed sequentially with 15% ammonia solution (70 ml), 1% sodium hydroxide solution (40 ml), and saturated brine (50 ml).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the product, which is used directly in the next step.
Step 2: Synthesis of 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid ethyl ester
-
Under a nitrogen atmosphere, diisopropylamine (9.7g, 0.095mol) is added to THF (80ml) and cooled to -78°C.
-
A 1.6mol/L solution of butyllithium in hexane (60ml, 0.096mol) is added, and the mixture is stirred for 30 minutes.
-
A THF solution (40ml) of the product from Step 1 (10g, 0.048mol) is added dropwise and stirred for 30 minutes.
-
A THF solution (40ml) of ethyl chloroformate (7.8g, 0.071mol) is added and stirred for 3 hours.
-
A 5% ammonium chloride solution (48ml) is added, and the mixture is warmed to room temperature.
-
The pH is adjusted to 7 with 2mol hydrochloric acid.
-
The organic layer is washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product (nearly quantitative yield), which is used directly in the next step.
Step 3: Synthesis of 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid
-
The product from Step 2 (16g, 0.057mol) is dissolved in ethanol (80ml), and a 2mol sodium hydroxide solution (28ml) is added at 5-10°C.
-
The reaction mixture is stirred until completion, as monitored by TLC.
-
The pH is adjusted to neutral with 6mol hydrochloric acid.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in water (50ml) and washed with toluene (50ml).
-
The aqueous layer is acidified to pH 3-4 with 6mol/L hydrochloric acid and extracted with dichloromethane (2 x 30ml).
-
The combined organic phase is washed with water and saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting yellow solid is recrystallized from a mixture of toluene and n-hexane to obtain the final product as a white solid (yield: 58%).[1]
Visualizations
Caption: Synthetic workflow starting from 4-Methyl-2-hydroxybenzoic acid.
Caption: An efficient two-step synthesis from 2-Hydroxy-4-methylbenzoic acid.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the multi-step synthesis. Here’s a breakdown of common causes and solutions for a synthetic route starting from 3-hydroxyphenylacetic acid:
-
Incomplete Esterification: The initial conversion of 3-hydroxyphenylacetic acid to its ethyl ester may be incomplete. Ensure you are using a sufficient excess of ethanol and an adequate amount of acid catalyst (e.g., concentrated sulfuric acid). Driving the reaction to completion by removing water, for instance with a Dean-Stark apparatus, can improve the yield.
-
Suboptimal Formylation Conditions: The formylation step is critical and highly sensitive to reaction conditions. The formation of isomeric byproducts can significantly reduce the yield of the desired intermediate.[1] Ensure precise temperature control and use the optimal ratio of reagents as specified in detailed protocols.
-
Inefficient Oxidation: If the oxidation of the formyl group is not complete, you will have a mixture of starting material and product, complicating purification and lowering the isolated yield. Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount.
-
Losses During Workup and Purification: Significant product loss can occur during extractions and chromatography. Ensure proper pH adjustment during extractions to minimize the solubility of the desired compound in the aqueous phase. When performing chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening.
Q2: I am observing an unexpected peak in my HPLC/NMR analysis of the final product. What could this impurity be?
A2: The presence of unexpected peaks often points to side reactions or incomplete reactions. Based on common synthetic routes, here are the most likely impurities:
-
Positional Isomer (2-ethoxy-4-ethoxycarbonylphenylacetic acid): This is a very common impurity when starting from 3-hydroxyphenylacetic acid. It arises from the non-regioselective formylation of the intermediate, leading to the formation of a constitutional isomer.[1] To minimize its formation, carefully control the reaction temperature and the ratio of hexamethylenetetramine (HMTA) during the formylation step.[1]
-
Unreacted Intermediates: Depending on the efficiency of each step, you may have residual amounts of starting materials or intermediates such as this compound ethyl ester (from incomplete hydrolysis) or 4-formyl-3-ethoxyphenylacetic acid ethyl ester (from incomplete oxidation).
-
Di-formylated Byproduct: Under certain conditions, especially with an excess of the formylating agent, di-formylation of the aromatic ring can occur, leading to an impurity with two aldehyde groups.[1]
-
Byproducts from Oxidation: The Pinnick oxidation, while generally clean, can have side reactions. The hypochlorous acid (HOCl) byproduct can react with the starting material or product if not effectively scavenged.[2][3][4]
Q3: The final product has a yellowish tint after purification. What is the likely cause and how can I remove the color?
A3: A yellowish tint can indicate the presence of colored impurities, often arising from oxidation or side reactions.
-
Oxidation Byproducts: Small amounts of oxidized impurities, potentially quinone-like structures, can impart color.
-
Residual Reagents or Solvents: Some reagents or their degradation products might be colored.
-
Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite.
-
Recrystallization: Recrystallization from a suitable solvent system is often effective in removing colored impurities and improving the overall purity of the product.
Data Presentation: Common Impurities and their Management
| Impurity Name | Typical Source | Potential Cause | Recommended Action |
| 2-ethoxy-4-ethoxycarbonylphenylacetic acid | Formylation Step | Non-regioselective formylation | Optimize formylation temperature and reagent stoichiometry.[1] |
| This compound ethyl ester | Hydrolysis Step | Incomplete hydrolysis of the diester | Increase reaction time, temperature, or base concentration. |
| 4-formyl-3-ethoxyphenylacetic acid ethyl ester | Oxidation Step | Incomplete oxidation | Ensure the activity of the oxidizing agent and sufficient reaction time. |
| Di-formylated Species | Formylation Step | Excess formylating agent | Use a 1:1 or slightly higher molar ratio of formylating agent to substrate. |
| Unreacted 3-hydroxyphenylacetic acid ethyl ester | Formylation Step | Incomplete formylation | Ensure sufficient reaction time and appropriate temperature. |
| Residual Solvents (e.g., Toluene, THF) | Workup/Purification | Inadequate drying | Dry the final product under high vacuum at an appropriate temperature. |
| Inorganic Salts | Workup | Incomplete removal during aqueous washes | Ensure thorough washing of the organic layers during extraction. |
Experimental Protocols
Synthesis of this compound from 3-Hydroxyphenylacetic Acid
This multi-step synthesis involves esterification, formylation, oxidation, etherification, and hydrolysis.
-
Esterification of 3-Hydroxyphenylacetic Acid:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxyphenylacetic acid in a large excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the substrate weight).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 3-hydroxyphenylacetic acid ethyl ester.
-
-
Formylation of 3-Hydroxyphenylacetic Acid Ethyl Ester:
-
In a flask, mix 3-hydroxyphenylacetic acid ethyl ester with hexamethylenetetramine (HMTA) in trifluoroacetic acid.
-
Heat the mixture to the optimal temperature (e.g., 80-90°C) and stir for the required time (e.g., 5-7 hours), monitoring by TLC.[1]
-
Cool the reaction mixture and pour it into ice water.
-
Hydrolyze the intermediate by adding aqueous acid (e.g., HCl) and heating.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the desired 4-formyl-3-hydroxyphenylacetic acid ethyl ester from its isomer.
-
-
Oxidation of the Formyl Group (Pinnick Oxidation):
-
Dissolve the 4-formyl-3-hydroxyphenylacetic acid ethyl ester in a mixture of a suitable solvent like t-butanol and water.
-
Add a scavenger, such as 2-methyl-2-butene, to the solution.
-
Add a phosphate buffer (e.g., NaH2PO4) to maintain a mildly acidic pH.
-
Add a solution of sodium chlorite (NaClO2) dropwise at room temperature.
-
Stir the reaction for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium sulfite.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield 4-carboxy-3-hydroxyphenylacetic acid ethyl ester.
-
-
Etherification of the Phenolic Hydroxyl Group:
-
Dissolve the product from the previous step in a polar aprotic solvent like DMF or acetone.
-
Add a base such as potassium carbonate.
-
Add an ethylating agent like diethyl sulfate or ethyl bromide.
-
Heat the mixture and stir for several hours, monitoring by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent, wash with water and brine, dry, and concentrate to obtain this compound ethyl ester.
-
-
Selective Hydrolysis of the Ethyl Ester:
-
Dissolve the diester in a mixture of ethanol and water.
-
Add a controlled amount of a base like sodium hydroxide (e.g., 1-1.2 equivalents) at a low temperature (e.g., 0-5°C).
-
Stir the reaction and monitor carefully by TLC to ensure selective hydrolysis of the phenylacetic ester over the benzoate ester.
-
Once the reaction is complete, neutralize the mixture with a dilute acid.
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to a pH of about 2-3 with a mineral acid (e.g., HCl).
-
Extract the final product, this compound, with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product. Recrystallize if necessary.
-
Visualizations
Caption: A troubleshooting workflow for addressing low yields and impurities.
Caption: Formation of the desired product versus a key isomeric impurity.
References
Technical Support Center: Troubleshooting Low Yield in Formylation Reactions
Welcome to the technical support center for troubleshooting formylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in various formylation methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My formylation reaction is resulting in a low yield. What are the general causes?
Low yields in formylation reactions can be attributed to several common factors that can be systematically investigated.[1][2]
-
Substrate Reactivity: The electronic nature of your substrate is a primary determinant of reactivity. Aromatic compounds with strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and react more slowly, which can lead to lower yields.[1] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) typically enhance reactivity and yield.[1]
-
Moisture: Many formylating reagents, especially those used in the Vilsmeier-Haack and Rieche reactions, are highly sensitive to moisture.[1][2] Water can quench the active formylating agent, significantly diminishing the yield.[1] It is crucial to use anhydrous solvents and properly dried glassware.[3]
-
Reagent Quality and Stoichiometry: The purity of your reagents is critical. For example, decomposed N,N-dimethylformamide (DMF) in a Vilsmeier-Haack reaction can negatively impact the yield.[1] Incorrect stoichiometry, such as an insufficient amount of the formylating agent, can lead to incomplete conversion of the starting material.[4]
-
Reaction Conditions: Suboptimal temperature and reaction time are frequent culprits for low yields. Some reactions require heating to proceed at a practical rate, while others may need cooling to prevent the formation of side products.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3]
-
Workup Procedure: Product loss can occur during the workup phase. This can be due to decomposition under harsh quenching conditions or inefficient extraction.[5][6]
Q2: I am observing a significant amount of starting material in my crude product. What should I do?
Recovering a large portion of your starting material typically points to an incomplete reaction. Here are several factors to consider:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.[4] Consider extending the reaction time or cautiously increasing the temperature, while monitoring for any potential product decomposition.
-
Inactive Reagents: The formylating agent or catalyst may have degraded. For instance, the Vilsmeier reagent is moisture-sensitive and can decompose if not prepared under anhydrous conditions.[5][7] Lewis acids used in reactions like the Gattermann and Rieche reactions are also highly susceptible to deactivation by moisture.[2]
-
Poor Solubility: If your starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Consider using a co-solvent to improve solubility.[1]
Q3: My reaction mixture has turned into a dark, tarry substance. What is the cause and how can I prevent it?
The formation of a tarry or polymeric residue is a common issue, particularly in reactions involving phenols or conducted under strongly acidic conditions.[4][7]
-
Overheating: Many formylation reactions are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material or product.[2][5] Strict temperature control, especially during the addition of reagents, is crucial.[5]
-
Polymerization: Phenols are prone to polymerization in the presence of formylating agents, especially under acidic conditions.[4] This can be mitigated by controlling the stoichiometry of the reactants, maintaining a lower reaction temperature, and considering the portion-wise addition of the formylating agent.[4]
-
Side Reactions: In some cases, such as the Duff reaction, phenol-formaldehyde resin formation can occur as a side reaction.[7] Avoiding excessively high temperatures can help minimize this.[7]
Q4: I am seeing multiple spots on my TLC, indicating the formation of side products. How can I improve the selectivity of my reaction?
The formation of multiple products can complicate purification and significantly lower the yield of the desired compound.
-
Di- or Polyformylation: Highly activated substrates may undergo formylation at multiple sites.[8] To favor mono-formylation, you can adjust the stoichiometry by reducing the amount of the formylating agent.[1] Running the reaction at a lower temperature can also enhance selectivity.[7]
-
Isomer Formation: Reactions like the Reimer-Tiemann can produce a mixture of ortho and para isomers.[9] The ratio of these isomers can be influenced by the choice of base and solvent system.[7] For certain substrates, one isomer may be sterically favored.
-
O- vs. N-Formylation: In substrates containing both hydroxyl and amino groups, such as 2-aminophenol, competition between O-formylation and N-formylation can occur.[4] To achieve chemoselectivity, employing a method known for its high N-selectivity, such as using formic acid in toluene with a Dean-Stark trap, is recommended as O-formylation of phenols is less favorable under these conditions.[4]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to help diagnose and address low yield in your formylation reaction.
Caption: A troubleshooting workflow for diagnosing low reaction yield.
Decision Tree for Addressing Side Product Formation
This decision tree provides a structured approach to improving the selectivity of your formylation reaction.
Caption: A decision tree for addressing side product formation.
Quantitative Data Summary
For successful formylation, precise control over reaction parameters is essential. The following tables summarize key quantitative data for common formylation reactions.
Table 1: Vilsmeier-Haack Reaction Parameters
| Parameter | Recommended Value/Condition | Notes |
| Reagent Ratio | POCl₃ : DMF : Substrate | Typically 1.1 : 1.1 : 1.0 |
| Temperature | 0°C to 100°C | Substrate dependent; exothermic, requires cooling during reagent addition.[5] |
| Reaction Time | 1 to 12 hours | Monitor by TLC. |
| Solvent | Anhydrous DMF, CH₂Cl₂, or DCE | DMF often serves as both reagent and solvent.[1] |
Table 2: Duff Reaction Parameters
| Parameter | Recommended Value/Condition | Notes |
| Reagent Ratio | Hexamethylenetetramine : Substrate | 1.5-4 equivalents |
| Temperature | 80°C to 160°C | Higher temperatures can lead to polymerization.[10] |
| Reaction Time | 2 to 10 hours | Monitor by TLC. |
| Acid/Solvent | Acetic acid, Trifluoroacetic acid (TFA) | TFA can significantly improve yields for deactivated phenols.[3] |
Table 3: Reimer-Tiemann Reaction Parameters
| Parameter | Recommended Value/Condition | Notes |
| Reagent Ratio | CHCl₃ : Base : Substrate | Typically 3-4 : 3-4 : 1 |
| Temperature | Room temperature to 70°C | Reaction is often run at reflux. |
| Reaction Time | 1 to 8 hours | Monitor by TLC. |
| Base | NaOH, KOH | The choice of cation can influence the ortho/para ratio.[7] |
Key Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Activated Aromatic Compound
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring.[5] After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a white precipitate may be observed.[7]
-
Substrate Addition: Dissolve the aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate anhydrous solvent (e.g., CH₂Cl₂). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature or heat to the desired temperature (e.g., 60-80°C) and stir for the required time, monitoring the progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Duff Reaction
-
Reaction Setup: In a round-bottom flask, combine the phenolic substrate (1 equivalent), hexamethylenetetramine (2-4 equivalents), and an acidic solvent such as glacial acetic acid or trifluoroacetic acid.[11]
-
Heating: Heat the reaction mixture, typically to between 100-150°C, for several hours while monitoring the reaction progress by TLC.[11]
-
Hydrolysis: After cooling the reaction mixture, add an aqueous acid (e.g., 2M H₂SO₄) to hydrolyze the intermediate imine. Heat the mixture (e.g., to 100°C) for about 30-60 minutes to complete the hydrolysis.[11]
-
Workup and Purification: Cool the mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Formylation - Wikipedia [en.wikipedia.org]
- 9. psiberg.com [psiberg.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate for the antidiabetic drug Repaglinide.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Two primary synthetic routes are commonly reported. A traditional, five-step synthesis starting from methyl salicylate and a more efficient, two-step process starting from 2-hydroxy-4-methylbenzoic acid.[2][3][4] The two-step process is often preferred due to its improved yield and avoidance of hazardous reagents.[4]
Q2: What are the critical intermediates in the optimized two-step synthesis?
A2: The key intermediate in the more efficient synthesis is ethyl 2-ethoxy-4-methylbenzoate.[2][4] This compound is then deprotonated and carboxylated to yield the final product.
Q3: What are some of the major challenges with older synthetic routes?
A3: Older methods often involve multiple steps with a low overall yield (around 21-30%).[1][4] They may also require hazardous and toxic reagents like sodium cyanide and carbon tetrachloride, as well as specialized equipment to handle high temperatures and pressures.[3][5]
Troubleshooting Guide
Problem 1: Low yield in the first step (Alkylation of 2-hydroxy-4-methylbenzoic acid)
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Ensure the reaction is stirred at 35-40°C for at least 8 hours.[4]
-
Base Inefficiency: The choice and amount of base are critical. Anhydrous potassium carbonate is commonly used.[4] Ensure it is completely dry.
-
Alkylating Agent Issues: Ethyl bromide is a volatile and lachrymatory chemical.[5] Ensure proper handling and addition in two lots to maintain its concentration in the reaction mixture.[4]
-
Solvent Choice: Polar aprotic solvents like dimethyl sulfoxide (DMSO) are effective for this step.[4]
| Parameter | Recommended Condition | Reference |
| Starting Material | 2-hydroxy-4-methylbenzoic acid | [4] |
| Alkylating Agent | Ethyl bromide (added in two lots) | [4] |
| Base | Anhydrous potassium carbonate | [4] |
| Solvent | Dimethyl sulfoxide (DMSO) | [4] |
| Temperature | 35-40 °C | [4] |
| Reaction Time | 8 hours | [4] |
Problem 2: Low yield or failed reaction in the second step (Deprotonation and Carboxylation)
Possible Causes & Solutions:
-
Moisture Contamination: This reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).[2]
-
LDA Preparation/Activity: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is crucial for deprotonation. It is often prepared in situ from n-butyllithium and diisopropylamine at low temperatures (-30°C).[2] Ensure the n-butyllithium solution is properly titrated to determine its exact concentration.
-
Insufficiently Low Temperature: The deprotonation and carboxylation steps must be performed at very low temperatures (-75°C) to prevent side reactions.[2][3]
-
Inefficient Quenching: The carbanion formed after deprotonation is quenched with carbon dioxide.[2][3] Ensure a sufficient and steady stream of dry CO2 gas is purged through the reaction mixture until the characteristic color change (dark red to yellow) is complete.[2]
-
Co-solvent Effects: The addition of a dipolar aprotic co-solvent like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or hexamethylphosphoramide (HMPA) can improve the yield.[2][3]
| Parameter | Recommended Condition | Reference |
| Key Reagent | Lithium diisopropylamide (LDA) | [2][3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Co-solvent (optional) | DMPU or HMPA | [2][3] |
| Temperature | -75 °C | [2][3] |
| Quenching Agent | Carbon dioxide (gas) | [2][3] |
| Atmosphere | Inert (Nitrogen) | [2] |
Problem 3: Difficulty in product purification and isolation
Possible Causes & Solutions:
-
Improper pH Adjustment: After quenching, the reaction mixture is worked up by acidifying the aqueous layer. The pH should be carefully adjusted to approximately 2 with an acid like 10% sulfuric acid to ensure complete precipitation/extraction of the carboxylic acid product.[2][3]
-
Emulsion Formation during Extraction: Emulsions can form during the extraction with organic solvents like dichloromethane or diethyl ether. To break emulsions, try adding brine or filtering the mixture through a pad of celite.
-
Product Crystallization Issues: The final product is a solid.[1] If it oils out, try dissolving the crude product in a suitable solvent system (e.g., toluene and n-hexane or ethyl acetate/petroleum ether) and allowing it to crystallize slowly at a lower temperature.[1][3]
Experimental Protocols
Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate
-
To a well-stirred solution of 2-hydroxy-4-methylbenzoic acid (100 g, 0.658 mol) in dimethyl sulfoxide (250 mL), add anhydrous potassium carbonate (190.5 g, 1.38 mol).[4]
-
Heat the mixture to 35-40 °C.[4]
-
Slowly add the first portion of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes.[4]
-
Stir the mixture for 2 hours at 35-40 °C.[4]
-
Add the second portion of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes, maintaining the temperature at 35-40 °C.[4]
-
Continue stirring the reaction mixture for 8 hours at 35-40 °C.[4]
-
Cool the reaction to 20-25 °C and dilute with toluene (300 mL).[4]
-
Filter to remove inorganic salts and wash the filter cake with toluene (200 mL).[4]
-
Combine the filtrates, wash with water (250 mL), and separate the organic layer.[4]
-
Extract the aqueous layer with toluene (200 mL).[4]
-
Combine the organic layers, wash with water (250 mL), and concentrate under vacuum to obtain the product.[4]
Step 2: Synthesis of this compound
-
Under a nitrogen atmosphere, add n-butyllithium (400 mL, 15% w/w solution in hexane) to a solution of diisopropylamine (58.0 g, 0.57 mol) in anhydrous tetrahydrofuran (760 mL) at -30 °C.[2]
-
Stir the mixture at -30 °C for 30 minutes, then cool to -75 °C.[2]
-
Slowly add anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 240 mL).[2]
-
Add a solution of ethyl 2-ethoxy-4-methylbenzoate (80.0 g, 0.38 mol) in tetrahydrofuran (40 mL) at -75 °C and stir for 2 hours.[2]
-
Purge carbon dioxide gas into the reaction mixture at -75 °C until the color changes from dark red to yellow.[2]
-
Stir the mixture at -75 to -70 °C for 30 minutes, then warm to 10 °C.[2]
-
Dilute with water (50 mL) and extract with hexanes (2 x 25 mL) to remove non-polar impurities.[2]
-
Acidify the aqueous layer to pH ≈ 2 with 10% (v/v) aqueous sulfuric acid.[2][4]
-
Combine the dichloromethane layers, wash with water (2 x 25 mL), and concentrate in vacuo.[2][4]
-
Dissolve the resulting oil in diethyl ether (50 mL), wash with water (3 x 20 mL), and concentrate in vacuo to obtain the final product, which solidifies on standing.[2][4]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the deprotonation and carboxylation step.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate in the production of Repaglinide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Etherification of the Phenolic Precursor
Q: My Williamson etherification of 4-methyl-2-hydroxybenzoic acid is resulting in a low yield of the desired 2-ethoxy-4-methylbenzoic acid ethyl ester. What are the possible causes and how can I improve the yield?
A: Low yields in this step are common and can often be attributed to incomplete deprotonation of the phenol, suboptimal reaction conditions, or competing side reactions.
-
Incomplete Deprotonation: The phenoxide ion is the active nucleophile in this SN2 reaction. If the base used is not strong enough to fully deprotonate the phenolic hydroxyl group, the reaction will not proceed to completion.
-
Solution: Consider using a stronger base than sodium bicarbonate, such as potassium carbonate or sodium hydroxide, to ensure complete formation of the phenoxide.[1]
-
-
Reaction Conditions: The reaction rate is influenced by temperature, reaction time, and solvent.
-
Solution: Ensure the reaction is heated sufficiently, typically between 50-100°C, for an adequate duration (1-8 hours).[1] The choice of solvent is also critical. Aprotic polar solvents like DMF or DMSO are generally preferred as they do not solvate the phenoxide ion as strongly as protic solvents, thus enhancing its nucleophilicity.[1][2]
-
-
Side Reaction: C-alkylation: A significant side reaction is the alkylation of the aromatic ring (C-alkylation) instead of the hydroxyl group (O-alkylation). The choice of solvent plays a crucial role in determining the ratio of O- to C-alkylation.
-
Solution: To favor the desired O-alkylation, use aprotic solvents like DMF or DMSO. Protic solvents, such as water or ethanol, can hydrogen bond with the phenoxide oxygen, sterically hindering it and promoting C-alkylation.[2]
-
Issue 2: Poor Yields and/or Multiple Products in the Benzylic Carboxylation Step
Q: I am experiencing low yields and a mixture of products during the benzylic metalation of ethyl 2-ethoxy-4-methylbenzoate with LDA followed by quenching with an electrophile (ethyl chloroformate or CO2). How can I troubleshoot this?
A: This step is highly sensitive to reaction conditions, particularly temperature and the purity of reagents and solvents. Low yields are often due to issues with the lithiation step itself or side reactions.
-
Inefficient Lithiation: The formation of the benzylic anion is crucial. This reaction is highly moisture-sensitive.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents like THF. The n-BuLi used to generate LDA should be titrated to determine its exact concentration. Sometimes, using a fresh bottle of n-BuLi can resolve issues.
-
-
Reaction Temperature: The temperature for the lithiation and quenching is critical.
-
Solution: The lithiation is typically carried out at very low temperatures, around -78°C, to prevent side reactions and decomposition of the organolithium intermediate.[3] Allowing the reaction to warm up prematurely can lead to a host of side products.
-
-
Side Reactions: Several side reactions can occur, including reaction of the organolithium with the solvent or the ester functionality on the starting material.
-
Solution: Maintain the low temperature throughout the addition of the starting material and the electrophile. The choice of electrophile can also be a factor. While ethyl chloroformate is used, quenching with carbon dioxide gas is another common method.[4]
-
Issue 3: Formation of a Diacid Impurity During Selective Hydrolysis
Q: During the final selective hydrolysis of this compound ethyl ester, I am observing the formation of a significant amount of the diacid impurity, 4-carboxymethyl-2-ethoxy-benzoic acid. How can I minimize this?
A: The goal of this step is to selectively hydrolyze the ethyl ester of the acetic acid side chain while leaving the ethyl benzoate ester intact. Over-hydrolysis leads to the formation of the diacid impurity.
-
Reaction Control: The extent of hydrolysis is dependent on the amount of base used, reaction time, and temperature.
-
Solution: Carefully control the stoichiometry of the base (e.g., sodium hydroxide). Use only a slight excess to ensure the selective hydrolysis of the more reactive aliphatic ester. Monitor the reaction closely using TLC to stop it once the starting material is consumed. Lowering the reaction temperature can also help to improve selectivity. One reported method involves adding a 2M sodium hydroxide solution at 5-10°C and stirring until TLC indicates complete conversion of the starting diester.[2]
-
-
Work-up Procedure: The work-up is critical to isolate the desired monoacid.
-
Solution: After the reaction, carefully neutralize the excess base. A subsequent acidification to a specific pH (around 3-4) will protonate the desired carboxylic acid, allowing for its extraction into an organic solvent, while the more water-soluble diacid may remain in the aqueous layer if the pH is carefully controlled.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Several starting materials can be used, with the choice often depending on cost, availability, and the desired synthetic route. Common precursors include:
Q2: Are there any particularly hazardous reagents used in these synthetic routes that I should be aware of?
A2: Yes, several synthetic routes employ hazardous and toxic reagents, which is a significant consideration, especially for large-scale synthesis. These include:
-
Sodium Cyanide (NaCN): Highly toxic.
-
N-Bromosuccinimide (NBS), AIBN, and Carbon Tetrachloride: Used in bromination reactions; carbon tetrachloride is a known carcinogen.
-
Lithium Diisopropylamide (LDA) and n-Butyllithium (n-BuLi): Pyrophoric and highly reactive with moisture.
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU): A toxic reagent.[3]
Q3: What is the typical overall yield for the synthesis of this compound?
A3: The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. Some older, multi-step processes report overall yields as low as 21%.[2] More modern and optimized routes aim for higher overall yields, with some patents suggesting yields in the range of 59-72%.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for O-alkylation vs. C-alkylation of Phenols
| Product | Favored Solvent Type | Example Solvents | Rationale |
| O-alkylation (Desired) | Aprotic | DMF, DMSO, t-Butanol | The solvent does not hydrogen bond with the phenoxide oxygen, leaving it more available for nucleophilic attack on the alkyl halide.[2] |
| C-alkylation (Side Product) | Protic | Water, Trifluoroethanol (TFE) | The solvent forms hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more likely to act as the nucleophile.[2] |
Experimental Protocols
Protocol 1: Etherification of 4-methyl-2-hydroxybenzoic acid
This protocol describes the simultaneous esterification and etherification of 4-methyl-2-hydroxybenzoic acid.
-
Dissolve 4-methyl-2-hydroxybenzoic acid (30.4g, 0.2 mol), diethyl sulfate (92.5g, 0.6 mol), and tetrabutylammonium bromide in a mixture of dichloromethane (500 ml) and water (500 ml).
-
Stir the mixture vigorously at room temperature for 20 hours.
-
Separate the organic phase.
-
Wash the dichloromethane phase sequentially with 15% ammonia solution (70 ml), 1% sodium hydroxide solution (40 ml), and saturated brine (50 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-ethoxy-4-methyl benzoic acid ethyl ester. This product is often used directly in the next step without further purification.[2]
Protocol 2: Benzylic Carboxylation using LDA and Ethyl Chloroformate
This protocol details the formation of the phenylacetic acid moiety.
-
Under a nitrogen atmosphere, add diisopropylamine (9.7g, 0.095 mol) to anhydrous THF (80 ml) and cool the solution to -78°C.
-
Add a 1.6 M solution of n-butyllithium in hexane (60 ml, 0.096 mol) dropwise while maintaining the temperature at -78°C. Stir for 30 minutes to generate LDA.
-
Add a solution of 2-ethoxy-4-methyl benzoic acid ethyl ester (10g, 0.048 mol) in anhydrous THF (40 ml) dropwise to the LDA solution at -78°C and stir for 30 minutes.
-
Add a solution of ethyl chloroformate (7.8g, 0.071 mol) in anhydrous THF (40 ml) dropwise and continue stirring at -78°C for 3 hours.
-
Quench the reaction by adding a 5% ammonium chloride solution (48 ml) and allow the mixture to warm to room temperature.
-
Adjust the pH to 7 with 2M hydrochloric acid.
-
Extract the product into an organic solvent, wash, dry, and concentrate to obtain 3-ethoxy-4-ethoxycarbonyl phenylacetic acid ethyl ester.[2]
Protocol 3: Selective Hydrolysis of the Diester
This protocol describes the selective hydrolysis to the final product.
-
Dissolve 3-ethoxy-4-ethoxycarbonyl phenylacetic acid ethyl ester (16g, 0.057 mol) in ethanol (80 ml).
-
Cool the solution to 5-10°C and add 2M sodium hydroxide solution (28 ml).
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, adjust the pH to neutral with 6M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in water (50 ml) and wash with toluene (50 ml) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 6M hydrochloric acid.
-
Extract the product with dichloromethane (2 x 30 ml).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield this compound. The crude product can be recrystallized from a mixture of toluene and n-hexane.[2]
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Key side reactions in the synthesis.
References
- 1. Impurity profile study of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 4. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
Technical Support Center: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Recrystallization | Inappropriate solvent system. | - Primary Recommendation: Use a mixture of toluene and n-hexane for recrystallization.[1] - Alternative: A combination of ethyl acetate and petroleum ether can also be effective.[2] |
| Incomplete removal of starting materials or byproducts. | - Perform an acid-base extraction prior to recrystallization. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium hydroxide solution). The aqueous layer can then be washed with an organic solvent to remove neutral impurities before acidification to precipitate the purified product.[1][2] | |
| Oily Product Instead of Solid | Presence of residual solvents. | - Ensure the product is thoroughly dried under vacuum. |
| Impurities depressing the melting point. | - Repeat the purification process, paying close attention to the washing and extraction steps. Consider using a different recrystallization solvent system. | |
| Low Yield | Product loss during extraction and washing steps. | - Minimize the number of extraction and washing steps. Ensure the pH is carefully controlled during acid-base extraction to maximize precipitation of the product. The aqueous layer should be acidified to a pH of approximately 2-4.[1][2] |
| Incomplete precipitation during recrystallization. | - Cool the recrystallization mixture slowly and then chill on an ice bath to maximize crystal formation. | |
| Yellowish Product | Presence of colored impurities. | - Treat the solution with activated carbon during the purification process.[3] - Ensure all reagents and solvents are of high purity. |
| Formation of Diacid Impurity | Hydrolysis of the ethyl ester group. | - Avoid prolonged exposure to strong basic conditions during hydrolysis of precursor esters.[4] Careful control of reaction time and temperature is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for pure this compound is in the range of 75-80°C.[1]
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: The most commonly cited and effective solvent system for recrystallization is a mixture of toluene and n-hexane.[1] An alternative system is ethyl acetate and petroleum ether.[2]
Q3: How can I remove neutral impurities from my crude product?
A3: An acid-base extraction is a highly effective method. Dissolve your crude product, which is acidic, in an organic solvent like dichloromethane or toluene. Extract with an aqueous sodium hydroxide solution. The acidic product will move to the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer. Separate the layers and then acidify the aqueous layer to precipitate your purified product.[1][2]
Q4: What is the optimal pH for precipitating the product from an aqueous solution?
A4: The product should be precipitated by acidifying the aqueous solution to a pH of approximately 2-4 using an acid like hydrochloric acid or sulfuric acid.[1][2]
Q5: Are there any known problematic impurities to be aware of during the synthesis and purification?
A5: Yes, one potential impurity is the corresponding diacid, which can form if the ethyl ester at the 4-position is also hydrolyzed during the synthesis.[4] Isomeric impurities may also be present depending on the synthetic route.[5]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or toluene.[1][2]
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 2M sodium hydroxide solution. The product will move into the aqueous layer.
-
Organic Wash: Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-4 with 6M hydrochloric acid. The purified product will precipitate as a solid.[1]
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallization: Dissolve the solid in a minimal amount of hot toluene. Slowly add n-hexane until the solution becomes slightly cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.[1]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
Data Summary
| Parameter | Value | Reference |
| Melting Point | 75-76 °C | [1] |
| Melting Point | 78-80 °C | [1] |
| Yield (from a specific synthesis) | 58% | [1] |
| Yield (from another synthesis) | 59.5% | [2] |
| Purity (Commercial Standard) | ≥99% | [6] |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 3. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 4. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Scale-Up of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate in the production of Repaglinide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Lengthy multi-step synthesis with purification losses at each stage. Older methods report overall yields as low as 21%.[1][2] - Sub-optimal reaction conditions (temperature, time, reagent stoichiometry). - Inefficient purification methods. | - Consider newer, more efficient synthetic routes that involve fewer steps and milder conditions.[1][3] - Optimize reaction parameters such as temperature, reaction time, and the molar ratio of reactants.[3] - For the hydrolysis step, ensure complete conversion by monitoring with Thin Layer Chromatography (TLC) before proceeding with work-up.[2] - Recrystallization from a suitable solvent system, such as toluene and n-hexane, can improve the purity and isolated yield of the final product.[2] |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Poor quality or degradation of reagents. - Inefficient mixing, especially in larger reaction volumes. | - Monitor the reaction progress using techniques like TLC or HPLC. Extend the reaction time or increase the temperature as needed, while being mindful of potential side reactions. - Use fresh, high-purity reagents. For instance, when using lithium diisopropylamide (LDA), ensure it is freshly prepared or properly stored to maintain its reactivity.[1] - Ensure adequate agitation, especially during scale-up, to maintain a homogeneous reaction mixture. |
| Formation of Impurities | - Side reactions due to high temperatures or reactive intermediates. - Presence of isomers or related substances from the starting materials. - Cross-contamination from previous synthesis steps. | - Employ synthetic routes that avoid harsh conditions and highly reactive, non-specific reagents.[3][4] - Use purification techniques like column chromatography or recrystallization to remove impurities.[2] - Thoroughly clean all glassware and equipment between steps to prevent cross-contamination. |
| Handling Hazardous Reagents | - Use of toxic and hazardous materials such as sodium cyanide, carbon tetrachloride, and gaseous HCl.[4][5] - Use of pyrophoric reagents like butyllithium for LDA preparation.[2] | - Whenever possible, substitute hazardous reagents with safer alternatives. For example, diethyl sulfate can be a less hazardous ethylating agent than ethyl bromide.[4] - Follow all safety protocols for handling hazardous materials, including the use of appropriate personal protective equipment (PPE) and conducting reactions in a well-ventilated fume hood. - For pyrophoric reagents, use proper handling techniques, such as transfer under an inert atmosphere. |
| Difficulties with Work-up and Isolation | - Emulsion formation during extraction. - Difficulty in precipitating the product. - Product loss during solvent evaporation. | - To break emulsions, add a small amount of brine or a different organic solvent. - During acidification to precipitate the product, adjust the pH slowly and with vigorous stirring to ensure complete precipitation. The pH for precipitation is typically around 3-4.[2] - Use rotary evaporation under reduced pressure to remove solvents at a lower temperature, minimizing product degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the production of this compound?
A1: The primary challenges historically associated with scaling up the production of this compound include lengthy and low-yielding synthetic routes, the use of hazardous and toxic reagents (e.g., sodium cyanide, carbon tetrachloride), harsh reaction conditions such as high temperatures (150°C) and pressures requiring specialized equipment like autoclaves, and the need for cryogenic conditions (-75°C) in some methods.[1][4][5] These factors contribute to high operational complexity, cost, and significant safety and environmental concerns.[3]
Q2: Are there safer and more efficient alternative synthetic routes available?
A2: Yes, newer methods have been developed to be more industrially advantageous.[1] These routes often involve:
-
Fewer synthetic steps, leading to a higher overall yield (some processes report yields of 59-72%).[1]
-
The use of less hazardous and more cost-effective raw materials.[3][4]
-
Milder reaction conditions, avoiding extreme temperatures and pressures.[5]
-
Simplified operational procedures, making the process more amenable to large-scale production.[3]
Q3: What are some of the key reaction parameters to monitor for process optimization?
A3: To optimize the synthesis, it is crucial to monitor:
-
Temperature: Both excessively high and low temperatures can be detrimental, leading to side reactions or incomplete conversion.[1][5]
-
Reaction Time: Monitoring the reaction to completion (e.g., via TLC or HPLC) is essential to maximize yield without generating unnecessary byproducts.[2]
-
pH: Careful control of pH is critical during work-up and extraction steps, particularly when acidifying to precipitate the final product.[1][2]
-
Reagent Stoichiometry: The molar ratios of reactants can significantly impact the yield and purity of the product.[3]
Q4: How can I minimize the formation of isomers and other impurities?
A4: The formation of impurities can be minimized by:
-
Choosing a synthetic route with high regioselectivity.
-
Optimizing reaction conditions to favor the formation of the desired product.[3]
-
Using high-purity starting materials.
-
Implementing effective purification strategies, such as recrystallization or chromatography, at intermediate stages and for the final product.[2]
Experimental Protocols
Protocol 1: Improved Synthesis via Carbanion Quenching
This protocol is based on a more recent, industrially advantageous process that avoids many of the hazardous reagents and harsh conditions of older methods.[1]
Step 1: Reaction of Ethyl 2-ethoxy-4-methylbenzoate with Lithium Diisopropylamide (LDA)
-
In a suitable reactor under a nitrogen atmosphere, add tetrahydrofuran (THF).
-
Cool the THF to -78°C.
-
Add diisopropylamine to the cooled THF.
-
Slowly add a solution of n-butyllithium in hexane while maintaining the temperature at -78°C. Stir for 30 minutes to form LDA.
-
Slowly add a solution of ethyl 2-ethoxy-4-methylbenzoate in THF to the LDA solution, keeping the temperature at -75°C.
-
Stir the reaction mixture for two hours at -75°C.
Step 2: Quenching with Carbon Dioxide and Work-up
-
Purge carbon dioxide gas through the reaction mixture at -75°C until the color of the solution disappears.
-
Continue stirring at -75°C to -70°C for an additional 30 minutes.
-
Allow the reaction mixture to warm to 10°C.
-
Dilute the mixture with water and extract with an organic solvent like diethyl ether.
-
Separate the aqueous layer and acidify it to a pH of approximately 2 with 10% aqueous sulfuric acid.
-
Extract the acidified aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/n-hexane) to yield pure this compound.[2]
Visualizations
Synthetic Pathway Comparison
The following diagrams illustrate a traditional, more hazardous synthetic route and a more modern, improved route for the production of this compound.
Caption: Traditional synthetic route with hazardous reagents.
Caption: An improved synthetic route using milder conditions.
Troubleshooting Logic Flow
This diagram outlines a logical workflow for troubleshooting low product yield.
Caption: Troubleshooting workflow for low product yield.
References
- 1. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
- 5. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Safer Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding hazardous reagents in the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate for the antidiabetic drug Repaglinide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous reagents in the traditional synthesis of this compound starting from 4-methylsalicylic acid?
A1: The traditional synthesis routes starting from 4-methylsalicylic acid often involve several hazardous reagents.[1] Key hazards include:
-
Benzylic Bromination: N-Bromosuccinimide (NBS) is often used with carbon tetrachloride (CCl₄), a toxic, ozone-depleting, and carcinogenic solvent.[1][2]
-
Cyanation: Sodium cyanide (NaCN) is used to introduce the acetic acid side chain. NaCN is highly toxic and poses a significant safety risk.[1]
-
Strong Bases: Lithium diisopropylamide (LDA) is a pyrophoric and corrosive strong base that requires cryogenic temperatures (e.g., -75°C) for the deprotonation and carboxylation step.[1][3] Its precursor, n-butyllithium, is also pyrophoric.
-
Ethylating Agents: Diethyl sulfate is a probable human carcinogen and is used for ethylation.[4][5][6]
-
Solvents: Chlorinated solvents like dichloromethane (DCM) and chloroform are commonly used for extraction and chromatography and are suspected carcinogens.[3][7]
Q2: Is there a safer, alternative synthesis route that avoids the most hazardous reagents like sodium cyanide and LDA?
A2: Yes, a newer synthetic route starting from 3-hydroxyphenylacetic acid has been developed to be safer and more environmentally friendly.[8][9] This multi-step process involves esterification, formylation, oxidation, etherification, and selective hydrolysis.[8] It avoids the use of highly toxic reagents like sodium cyanide and pyrophoric bases like LDA, making it more suitable for large-scale production.[9]
Q3: How can I replace the hazardous solvent carbon tetrachloride (CCl₄) in NBS bromination?
A3: Carbon tetrachloride can be replaced with several safer solvents for benzylic bromination with NBS. Acetonitrile is a good alternative that can promote the desired ionic reaction pathway.[10] Other less toxic, non-polar solvents that can be used include cyclohexane and 1,2-dichloroethane.[11]
Q4: Are there alternatives to the highly toxic sodium cyanide for introducing the acetic acid moiety?
A4: Yes, the cyanide route can be completely avoided. The most common alternative is the use of a strong base like LDA to deprotonate the methyl group of ethyl 2-ethoxy-4-methylbenzoate, followed by quenching with carbon dioxide to form the acetic acid.[3] While this avoids cyanide, it introduces the hazard of using LDA. Other methods for synthesizing aryl-acetic acids that bypass the need for cyanide include the Ivanov reaction and catalytic carbonylation.[12][13] However, the safest approach is to use a different synthetic route, such as the one starting from 3-hydroxyphenylacetic acid.[8]
Q5: What are the alternatives to using the pyrophoric base LDA?
A5: Avoiding LDA is a significant safety improvement. While other strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) can be used for enolate formation, they also have significant safety risks.[14][15] A more effective strategy is to choose a synthetic pathway that does not require such a strong base for C-H activation. The route starting from 3-hydroxyphenylacetic acid is a prime example, as it relies on different types of transformations like formylation and oxidation.[8][9]
Q6: What are some greener solvent alternatives for extraction and chromatography?
A6: Dichloromethane (DCM) and other chlorinated solvents can be replaced with more environmentally friendly options. Recommended substitutes include:
-
For Extractions: 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are excellent alternatives to DCM.[16][17] Ethyl acetate and toluene can also be used.[18]
-
For Chromatography: A mixture of ethyl acetate and ethanol (e.g., 3:1 v/v) can effectively replace DCM/methanol solvent systems for flash chromatography.[19] Heptane is a less toxic alternative to hexane as the non-polar component.[18]
Q7: Diethyl sulfate is a probable carcinogen. Are there safer ethylating agents?
A7: Diethyl sulfate is indeed hazardous.[5][6][20] Ethyl bromide is often used as an alternative, but it is also a toxic and suspected carcinogenic substance. A greener, though less direct, alternative is diethyl carbonate, which can be synthesized from ethanol and CO2.[21] For the specific synthesis of this compound, the choice of ethylating agent should be carefully considered based on the overall safety and efficiency of the reaction. In some protocols, ethyl bromide is used with a base like potassium carbonate in a polar aprotic solvent.
Troubleshooting Guides
Issue 1: Low yield in benzylic bromination when replacing carbon tetrachloride.
-
Possible Cause: The polarity and reactivity of the new solvent may affect the reaction mechanism. Benzylic bromination with NBS is a radical reaction, and the solvent can influence the initiation and propagation steps.
-
Solution:
-
Optimize Reaction Conditions: When using solvents like acetonitrile or cyclohexane, you may need to adjust the reaction temperature and the amount of radical initiator (e.g., AIBN or benzoyl peroxide).[11]
-
Light Initiation: Ensure adequate light initiation if the reaction is photochemically promoted, as the solvent may absorb some light.
-
Consider Alternative Reagents: If solvent optimization is unsuccessful, consider an alternative brominating system like sodium bromate (NaBrO₃) with sodium bisulfite (NaHSO₃).[22]
-
Issue 2: Difficulty in achieving complete deprotonation with alternatives to LDA.
-
Possible Cause: Weaker or more hindered bases may not be strong enough to fully deprotonate the benzylic position, leading to incomplete reaction or side reactions.
-
Solution:
-
Switch to a Safer Route: The most robust solution is to adopt the synthesis pathway starting from 3-hydroxyphenylacetic acid, which completely avoids this challenging deprotonation step.[8]
-
Alternative Strong Bases: If you must use a strong base, ensure it is handled with appropriate safety precautions. While not ideal, bases like sodium hydride in an appropriate solvent like THF can be used, but reaction times may be longer due to the heterogeneous nature of the reaction.[14]
-
Issue 3: Poor separation during extraction with greener solvents.
-
Possible Cause: Greener solvents like 2-MeTHF or ethyl acetate have different properties (e.g., polarity, density, water miscibility) compared to dichloromethane.
-
Solution:
-
Adjust Aqueous Phase: Modify the pH or salinity (by adding NaCl or brine) of the aqueous layer to improve phase separation.
-
Use a Different Solvent System: If emulsions persist, try a different green solvent. For example, if 2-MeTHF is problematic, try cyclopentyl methyl ether (CPME) or an ethyl acetate/heptane mixture.[16][17]
-
Centrifugation: For small-scale experiments, gentle centrifugation can help break up emulsions.
-
Data Presentation
Table 1: Comparison of Traditional vs. Alternative Synthesis Routes
| Step | Traditional (Hazardous) Method | Safer Alternative Method |
| Starting Material | 4-Methylsalicylic Acid | 3-Hydroxyphenylacetic Acid |
| Key Transformation 1 | Benzylic Bromination with NBS/CCl₄ | Formylation |
| Hazardous Reagent 1 | N-Bromosuccinimide, Carbon Tetrachloride | Mild formylating agents |
| Key Transformation 2 | Cyanation with NaCN | Oxidation |
| Hazardous Reagent 2 | Sodium Cyanide | Sodium chlorite |
| Key Transformation 3 | Esterification/Ethylation | Ethylation |
| Hazardous Reagent 3 | Diethyl Sulfate | Ethyl Bromide / K₂CO₃ |
| Key Transformation 4 | Deprotonation with LDA/-75°C | Selective Hydrolysis |
| Hazardous Reagent 4 | Lithium Diisopropylamide (LDA) | NaOH |
| Overall Assessment | High toxicity, pyrophoric reagents, cryogenic conditions, environmental pollutants.[1] | Milder reaction conditions, avoids highly toxic and pyrophoric reagents, fewer environmental issues.[8][9] |
Experimental Protocols
Protocol 1: Safer Synthesis via the 3-Hydroxyphenylacetic Acid Route
This protocol is based on the principles of the safer synthesis route described in the literature.[8][9]
Step 1: Esterification of 3-Hydroxyphenylacetic Acid
-
Dissolve 3-hydroxyphenylacetic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the acid catalyst, remove the excess ethanol under reduced pressure, and extract the ethyl 3-hydroxyphenylacetate product.
Step 2: Formylation
-
Dissolve the ethyl 3-hydroxyphenylacetate in a suitable solvent.
-
Perform a formylation reaction (e.g., Reimer-Tiemann or Duff reaction) to introduce an aldehyde group at the 4-position.
-
Purify the resulting ethyl 4-formyl-3-hydroxyphenylacetate.
Step 3: Oxidation
-
Oxidize the formyl group to a carboxylic acid using a mild oxidizing agent like sodium chlorite (NaClO₂) in the presence of a chlorine scavenger.
-
This yields 4-carboxy-3-hydroxyphenylacetic acid ethyl ester.
Step 4: Etherification and Esterification
-
In a one-pot reaction, perform both etherification of the phenolic hydroxyl group and esterification of the newly formed carboxylic acid.
-
React the intermediate with an ethylating agent (e.g., ethyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like DMF or acetone.
-
This step forms ethyl 3-ethoxy-4-ethoxycarbonylphenylacetate.
Step 5: Selective Hydrolysis
-
Carefully hydrolyze the ethyl ester of the acetic acid moiety selectively using a controlled amount of base (e.g., NaOH) in an alcohol/water mixture at room temperature or slightly below.
-
Monitor the reaction closely by TLC to avoid hydrolysis of the other ester group.
-
Acidify the reaction mixture to a pH of 3-4 and extract the final product, this compound.[4]
Visualizations
Caption: Comparison of synthetic workflows for this compound.
Caption: Decision workflow for replacing hazardous solvents.
References
- 1. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 2. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
- 3. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 4. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. nj.gov [nj.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. A New Route for the Synthesis of the Repaglinide Key Intermediate this compound | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. US3928429A - Method of preparing aryl acetic acids - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. aarti-industries.com [aarti-industries.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
stability issues of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid under storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Based on available data for the compound and its analogs, the following conditions are recommended:
| Storage Duration | Temperature | Atmosphere | Container |
| Short-Term | Room Temperature | Dry | Tightly sealed |
| Long-Term | -20°C[1][2] or 2-8°C[3] | Dry, Inert Gas (e.g., Argon) | Tightly sealed, light-resistant |
For general guidance, the parent compound, phenylacetic acid, should be stored away from strong oxidants, strong bases, and strong reducing agents in a dry, well-ventilated area.[4][5][6]
Q2: What are the physical characteristics of stable this compound?
Stable this compound should appear as a white to off-white solid.[7][8] Any significant deviation from this appearance, such as discoloration (e.g., yellowing) or changes in consistency (e.g., clumping, oiling out), may indicate degradation.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure, two primary degradation routes are plausible:
-
Hydrolysis of the Ethyl Ester: The ethoxycarbonyl group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions. This would result in the formation of the corresponding dicarboxylic acid.
-
Decarboxylation: While less common under typical storage conditions, phenylacetic acids can undergo decarboxylation at elevated temperatures.
Researchers should be mindful of these potential pathways when designing experiments and analyzing results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify the appearance of the compound. Any change from a white to off-white solid could indicate degradation. 2. Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). 3. If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments. 4. Review storage conditions to ensure they align with the recommendations (see FAQs). |
| Improper Sample Handling | 1. Ensure the compound is handled in a dry environment to minimize exposure to moisture, which can cause hydrolysis. 2. Use clean, dry spatulas and glassware. 3. Tightly reseal the container immediately after use. |
Issue 2: Change in physical appearance of the compound (e.g., discoloration, clumping).
| Potential Cause | Troubleshooting Steps |
| Exposure to Moisture | 1. This can lead to hydrolysis and changes in the crystal structure. 2. Store the compound in a desiccator, especially in humid environments. 3. If clumping is observed, gently break up the solid with a clean, dry spatula before weighing. Note that this may not reverse chemical degradation. |
| Exposure to Light or Air | 1. Some organic molecules are sensitive to light and oxidation. 2. Store in a light-resistant container and consider flushing the headspace with an inert gas like argon or nitrogen before sealing for long-term storage. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject a standard volume (e.g., 10 µL). The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential hydrolysis degradation pathway.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. westliberty.edu [westliberty.edu]
- 7. chembk.com [chembk.com]
- 8. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid manufacturers and suppliers in india [chemicalbook.com]
Technical Support Center: Greener Manufacturing of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information to address environmental and safety concerns in the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate for the antidiabetic drug Repaglinide.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns with traditional synthesis routes for this compound?
A1: Traditional methods, particularly those starting from 2-Hydroxy-4-methyl-benzoic acid, often involve multiple hazardous reagents and conditions. Key concerns include the use of highly toxic sodium cyanide (NaCN) for introducing the cyanomethyl group, carcinogenic solvents like carbon tetrachloride (CCl₄), and other hazardous materials such as N-Bromosuccinimide (NBS) and 2,2'-azo-bis-(isobutyronitrile) (AIBN).[2][3] These processes generate significant hazardous waste, pose serious operational risks, and are not suitable for sustainable industrial production.[3]
Q2: Are there safer, greener alternatives to the hazardous reagents used in older synthetic methods?
A2: Yes, significant improvements have been developed. A notable advancement avoids sodium cyanide entirely. This process involves the deprotonation of ethyl 2-ethoxy-4-methylbenzoate using lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting carbanion with carbon dioxide to form the acetic acid moiety directly.[4][5] This method is not only safer but also reduces the number of steps, improving the overall yield.[4]
Q3: How can solvent use be made more environmentally friendly in this synthesis?
A3: Greener solvent selection is crucial. Many traditional protocols rely on halogenated solvents like dichloromethane and toxic solvents like carbon tetrachloride.[1][2] Newer protocols have successfully replaced these with less hazardous options such as tetrahydrofuran (THF), diethyl ether, and toluene for reaction and extraction steps.[4][5] Furthermore, research into using water as a reaction medium, particularly for etherification steps, represents a significant move towards a green synthesis process by avoiding organic solvents altogether.[6]
Q4: What are the best practices for managing waste streams generated during the synthesis?
A4: Effective waste management is essential for minimizing environmental impact.[7]
-
Aqueous Waste : Acidic and basic aqueous layers from extractions should be neutralized before disposal. Assess the streams for dissolved organics and consider treatment at a wastewater facility.[8]
-
Organic Solvent Waste : Halogenated and non-halogenated solvent waste should be segregated. Whenever possible, consider recycling or recovery of solvents through distillation. Waste that cannot be recycled should be disposed of via incineration, preferably at a facility with energy recovery capabilities.[8][9]
-
Solid Waste : Solid byproducts and residues should be characterized as hazardous or non-hazardous and disposed of according to regulations.
Q5: Can reaction conditions be modified to be more energy-efficient?
A5: Absolutely. Older methods often required very high temperatures (e.g., 150°C in an autoclave) or cryogenic temperatures (-75°C).[2][3] While some modern methods still require low temperatures for organometallic reactions,[5] others focus on using milder conditions. For example, improved etherification can be conducted at a much lower 35-40°C, significantly reducing energy consumption compared to high-temperature autoclave reactions.[5] Catalytic approaches, such as using phase-transfer catalysts, can also improve reaction rates at lower temperatures.[6]
Process Comparison: Traditional vs. Greener Synthesis
The following table compares a traditional synthesis route involving hazardous reagents with a more modern, greener approach that avoids many of these concerns.
| Parameter | Traditional Synthesis Route [2][3] | Greener Synthesis Route [5] |
| Key Reagents | Ethyl bromide, NBS, Sodium Cyanide (NaCN) , Gaseous HCl | Ethyl bromide, Lithium Diisopropylamide (LDA) , Carbon Dioxide (CO₂) (solid or gas) |
| Key Solvents | Acetone, Carbon Tetrachloride (CCl₄) , Dichloromethane | Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) , Diisopropyl ether |
| Critical Step | Cyanation using NaCN to form the nitrile precursor. | Direct carboxylation of a carbanion intermediate using CO₂. |
| Overall Yield | ~21% (over five steps)[4] | 59-72% (over two steps)[4] |
| Safety/Environmental Concerns | - Use of highly toxic NaCN.- Use of carcinogenic CCl₄.- Multiple steps, high atom inefficiency.- High-temperature/pressure conditions. | - Use of pyrophoric n-butyllithium (to generate LDA).- Requires cryogenic temperatures (-75°C).- Requires strict anhydrous conditions. |
Troubleshooting Guides
This section addresses common issues encountered during the greener synthesis of this compound via the LDA/CO₂ route.
Problem: Low or no yield during the LDA-mediated carboxylation step.
-
Possible Cause 1: Presence of Moisture
-
Why it happens: LDA is a very strong base and will be quenched by any protic source, especially water, before it can deprotonate the intended substrate.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents (THF is particularly hygroscopic and should be freshly distilled from a suitable drying agent like sodium/benzophenone). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Possible Cause 2: Incorrect Temperature Control
-
Why it happens: The formation of the carbanion is highly temperature-sensitive. If the temperature rises above approximately -60°C, side reactions and decomposition can occur.
-
Solution: Use a reliable cooling bath (e.g., dry ice/acetone) to maintain the temperature at or below -70°C during the addition of n-butyllithium, substrate, and the subsequent stirring period. Monitor the internal reaction temperature with a low-temperature thermometer.
-
-
Possible Cause 3: Ineffective Quenching with CO₂
-
Why it happens: The reaction between the carbanion and CO₂ must be efficient. Poor delivery of CO₂ or premature warming of the reaction can lead to low yields.
-
Solution: For gaseous CO₂, ensure a steady stream is bubbled through the reaction mixture until the color of the carbanion dissipates.[4] For solid CO₂, use freshly crushed, high-purity dry ice and add it in excess to the cold reaction mixture. Allow the mixture to warm slowly to room temperature to ensure the reaction goes to completion.
-
-
Possible Cause 4: Degradation of Reagents
-
Why it happens: n-Butyllithium and LDA can degrade if not stored or handled properly.
-
Solution: Use freshly titrated n-butyllithium to ensure its molarity is known. Prepare LDA in situ immediately before use. Do not store solutions of LDA for extended periods, even at low temperatures.
-
Caption: Troubleshooting decision tree for low yield in the carboxylation step.
Experimental Protocols
Protocol: A Greener Synthesis of this compound
This two-step protocol is adapted from an improved, cost-effective synthesis that avoids highly toxic cyanides.[5]
Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate
-
Setup: To a well-stirred solution of 2-hydroxy-4-methylbenzoic acid (100 g, 0.658 mol) in dimethyl sulfoxide (250 mL), add anhydrous potassium carbonate (190.5 g, 1.38 mol).
-
Reaction: Heat the mixture to 35-40°C. Slowly add the first portion of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes, maintaining the temperature.
-
Stirring: Stir the mixture for 2 hours at 35-40°C.
-
Second Addition: Add a second portion of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes at the same temperature. Continue stirring for 5 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (2.5 L). Extract the product with dichloromethane (2 x 500 mL).
-
Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product as an oil (yield: 121 g, 88%). This intermediate is used directly in the next step.
Step 2: Synthesis of this compound
-
LDA Preparation: Under a nitrogen atmosphere, add n-butyllithium (400 mL, 15% w/w solution in hexane) to a solution of diisopropylamine (58.0 g, 0.57 mol) in anhydrous tetrahydrofuran (760 mL) at -30°C. Stir for 30 minutes and then cool to -75°C.
-
Carbanion Formation: Slowly add a solution of ethyl 2-ethoxy-4-methylbenzoate (80.0 g, 0.38 mol) in anhydrous THF (40 mL) at -75°C. Stir the mixture at this temperature for 2 hours.
-
Carboxylation: Quench the reaction by bubbling a steady stream of dry carbon dioxide gas through the mixture at -75°C until the deep color of the carbanion disappears.
-
Workup: Allow the reaction mixture to warm to room temperature. Dilute with water (640 mL) and adjust the pH to ~7.8 with 10% aqueous sulfuric acid. Separate the layers.
-
Extraction: Acidify the aqueous layer to pH 2.0 with 10% aqueous sulfuric acid and extract the product with diisopropyl ether (2 x 400 mL).
-
Purification: Wash the combined ether layers with water, dry over anhydrous sodium sulfate, and concentrate under vacuum. Crystallize the resulting solid from a toluene:petroleum ether mixture to afford the final product as a white solid (yield: 64.9 g, 67%).
Caption: Workflow for a greener synthesis of the target molecule.
References
- 1. Page loading... [guidechem.com]
- 2. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
- 3. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 4. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. abbviecontractmfg.com [abbviecontractmfg.com]
- 9. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate in the manufacturing of the antidiabetic drug Repaglinide.[1][2][3] The following sections detail the experimental protocols, present comparative data on yields and reaction conditions, and visualize the synthetic pathways to aid in the selection of the most suitable method for laboratory and industrial applications.
Data Presentation: Comparison of Synthesis Routes
The table below summarizes the key quantitative data for different synthesis routes to this compound, offering a clear comparison of their efficiency and requirements.
| Parameter | Route 1: From 4-Methyl-2-hydroxybenzoic Acid (via Ethyl Chloroformate) | Route 2: From 2-Hydroxy-4-methylbenzoic Acid (via CO2 Quenching) | Route 3: From 3-Hydroxyphenylacetic Acid | Route 4: From 4-Methylsalicylic Acid (via Cyanation) |
| Starting Material | 4-Methyl-2-hydroxybenzoic acid | 2-Hydroxy-4-methylbenzoic acid | 3-Hydroxyphenylacetic acid | 4-Methylsalicylic acid |
| Key Reagents | Diethyl sulfate, LDA, Ethyl chloroformate, NaOH | Ethyl bromide, LDA, CO2 | Ethanol, Hexamethylenetetramine (HMTA), Sodium chlorite, Diethyl sulfate, NaOH | Ethyl bromide, NBS, NaCN, HCl |
| Number of Steps | 3 | 2 | 5 | 5 |
| Overall Yield | 58%[1] | 72.7%[2][3] | Not explicitly stated, but involves multiple steps | ~30% |
| Reaction Conditions | Low temperatures (-78°C for LDA reaction) | Low temperatures (-75°C for LDA reaction) | Moderate temperatures (reflux, 60°C) | High temperatures (150°C), hazardous reagents |
| Scalability | Moderate | Good, described as commercially viable[2][3] | Good, designed for easier scale-up[4] | Poor, not suitable for industrial production[5] |
| Safety & Environment | Use of pyrophoric BuLi for LDA generation | Use of pyrophoric BuLi for LDA generation | Fewer environmental problems, avoids hazardous reagents[4] | Use of highly toxic NaCN and hazardous CCl4[5][6] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Route 1: Synthesis from 4-Methyl-2-hydroxybenzoic Acid (via Ethyl Chloroformate)[1]
-
Preparation of Ethyl 2-ethoxy-4-methylbenzoate: A mixture of 4-methyl-2-hydroxybenzoic acid, diethyl sulfate, and tetrabutylammonium bromide is dissolved in a dichloromethane/water mixture and stirred at room temperature. The organic phase is separated, washed, dried, and concentrated.
-
Preparation of Ethyl 3-ethoxy-4-ethoxycarbonylphenylacetate: Diisopropylamine in THF is cooled to -78°C, and n-butyllithium is added to form LDA. The previously synthesized ester in THF is then added, followed by ethyl chloroformate. The reaction is quenched with ammonium chloride solution.
-
Hydrolysis to this compound: The resulting diester is dissolved in ethanol, and a sodium hydroxide solution is added at 5-10°C. After the reaction is complete, the pH is neutralized, the solvent is evaporated, and the final product is obtained by acidification and extraction.
Route 2: Synthesis from 2-Hydroxy-4-methylbenzoic Acid (via CO2 Quenching)[2][3]
-
Preparation of Ethyl 2-ethoxy-4-methylbenzoate: 2-Hydroxy-4-methylbenzoic acid is reacted with ethyl bromide in dimethyl sulfoxide in the presence of anhydrous potassium carbonate.
-
Formation of this compound: Diisopropylamine in anhydrous THF is cooled to -30°C, and n-butyllithium is added. The mixture is further cooled to -75°C, and a solution of ethyl 2-ethoxy-4-methylbenzoate is added. Carbon dioxide gas is then bubbled through the reaction mixture. The final product is isolated by acidification and extraction.
Route 3: Synthesis from 3-Hydroxyphenylacetic Acid[4]
This route involves a five-step process:
-
Esterification of 3-hydroxyphenylacetic acid with ethanol.
-
Formylation of the resulting ester using hexamethylenetetramine (HMTA).
-
Oxidation of the formyl group to a carboxylic acid using sodium chlorite.
-
Etherification of the phenolic hydroxyl group and esterification of the newly formed carboxylic acid with diethyl sulfate.
-
Selective hydrolysis of the ethyl ester of the acetic acid moiety to yield the final product.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow and comparison of the discussed synthetic routes.
Caption: Comparative workflow of four synthesis routes for this compound.
Conclusion
The synthesis of this compound can be achieved through various pathways, each with distinct advantages and disadvantages.
-
Route 2 , starting from 2-hydroxy-4-methylbenzoic acid and utilizing carbon dioxide quenching, appears to be the most efficient method, offering the highest yield in the fewest steps and is considered commercially viable.[2][3]
-
Route 1 is a viable alternative, though it involves an additional step and results in a lower overall yield compared to Route 2.[1]
-
Route 3 , which begins with 3-hydroxyphenylacetic acid, is presented as a more environmentally friendly and scalable option, avoiding harsh reagents and conditions, making it attractive for large-scale industrial production.[4]
-
Route 4 is largely discouraged due to the use of highly toxic and hazardous materials, making it unsuitable for modern, safety-conscious manufacturing processes.[5]
The choice of synthesis route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as yield, cost, safety, environmental impact, and scalability. For process development and optimization, Route 2 and Route 3 represent the most promising starting points.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 6. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
This guide provides a comprehensive overview of the validation of analytical methods for the quantitative determination of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate in the synthesis of certain pharmaceutical compounds. The methodologies and data presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the reliability, accuracy, and precision of the analytical procedures.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals to facilitate the establishment of robust analytical methods.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][7][8][9] The objective is to demonstrate that the procedure is suitable for its intended purpose.[6] For the analysis of a pharmaceutical intermediate like this compound, a validated analytical method is crucial for ensuring product quality and consistency.
This guide will focus on a common and robust analytical technique for such compounds: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[10][11][12] We will present a hypothetical, yet representative, validation study for an RP-HPLC method for the assay of this compound.
Experimental Protocols
A detailed methodology is essential for the reproducibility of an analytical method. Below are the protocols for the RP-HPLC method and the validation experiments.
RP-HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.[10][11]
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to the desired concentrations.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase to achieve a concentration within the calibration range.
Validation Experiments
The following validation characteristics are assessed according to ICH guidelines:[1][2][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][2] This is evaluated by analyzing a placebo (a mixture of all excipients without the analyte) and a spiked sample. The chromatograms are examined for any interfering peaks at the retention time of the analyte.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][2] This is determined by analyzing a series of at least five concentrations across the desired range.[2] A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r) and y-intercept are calculated.[5]
-
Accuracy: The closeness of the test results to the true value.[1][2] It is assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) at a minimum of three concentration levels covering the specified range, with three replicates at each level.[5] The percentage recovery is then calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][2] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicates of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Analysis of the same sample on different days, by different analysts, or with different equipment. The results are expressed as the Relative Standard Deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[1][2] These are typically determined from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1][2] This is assessed by making small changes to parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
Data Presentation
The following tables summarize the hypothetical validation data for the RP-HPLC method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 251000 |
| 75 | 374000 |
| 100 | 499000 |
| 125 | 626000 |
| 150 | 752000 |
| Correlation Coefficient (r) | 0.9998 |
| Y-intercept | 520 |
Table 2: Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
| Mean Recovery (%) | 99.7 |
Table 3: Precision Data
| Precision Level | Parameter | Result |
| Repeatability | %RSD (n=6) | 0.85% |
| Intermediate Precision | %RSD (n=6, different day) | 1.12% |
Table 4: LOD and LOQ Data
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Table 5: Robustness Data
| Parameter Varied | Variation | %RSD of Results |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Mobile Phase pH | ± 0.2 | < 2.0% |
| Column Temperature | ± 2°C | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of the analytical method.
Caption: Workflow for Analytical Method Validation.
Signaling Pathway for Method Acceptance
The logical flow for determining if a method meets the validation criteria is depicted below.
Caption: Decision pathway for method validation acceptance.
Comparison and Conclusion
The presented RP-HPLC method for the analysis of this compound demonstrates excellent performance characteristics that meet the stringent requirements of the ICH guidelines.
-
Specificity: The method is highly specific, with no interference from potential impurities or excipients.
-
Linearity: A correlation coefficient of 0.9998 indicates a strong linear relationship between concentration and response, well above the typical acceptance criterion of r ≥ 0.995.[2]
-
Accuracy: The mean recovery of 99.7% falls comfortably within the generally accepted range of 98-102% for drug substance assays.
-
Precision: The %RSD for repeatability and intermediate precision are well below the common limit of 2%, indicating a high degree of precision.[1]
-
Sensitivity: The determined LOD and LOQ values demonstrate that the method is sufficiently sensitive for the intended purpose.
-
Robustness: The method is shown to be robust, with minor variations in experimental parameters not significantly affecting the results.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Ich guidelines for validation final | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. dcvmn.org [dcvmn.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. public.pensoft.net [public.pensoft.net]
- 13. Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid and Its Derivatives in the Context of Hypoglycemic Activity
A comprehensive guide for researchers and drug development professionals on the synthesis, structure-activity relationships, and experimental protocols of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid and its derivatives, key precursors to the antidiabetic drug Repaglinide.
Introduction
This compound is a crucial chemical intermediate, primarily recognized for its role as a synthon in the manufacturing of Repaglinide, a potent oral hypoglycemic agent for the treatment of type 2 diabetes.[1][2][3] Repaglinide belongs to the meglitinide class of drugs, which stimulate insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels. The structural backbone of this compound provides a versatile scaffold for the synthesis of various derivatives, allowing for a systematic investigation of their structure-activity relationships (SAR) and the optimization of their therapeutic properties. This guide provides a comparative analysis of the parent acid and its key derivatives, focusing on their synthesis, hypoglycemic activity, and the experimental methodologies used for their evaluation.
Comparative Biological Activity
The primary therapeutic application of this compound derivatives is the management of hyperglycemia. The hypoglycemic activity is typically assessed by measuring the dose required to produce a significant reduction in blood glucose levels in animal models. The median effective dose (ED50) is a common metric for this purpose, with lower values indicating higher potency.
The seminal work by Grell et al. in the Journal of Medicinal Chemistry (1998) detailed the structure-activity relationships for a series of benzoic acid derivatives that led to the discovery of Repaglinide. By converting the carboxylic acid group of the parent compound into various amides, researchers were able to significantly enhance its hypoglycemic effect. The data below, adapted from this key study, illustrates the impact of these structural modifications.
| Compound ID | R Group (Modification of Carboxylic Acid) | Hypoglycemic Activity (ED50 in mg/kg, p.o. in rats) |
| Parent Acid | -OH | > 100 |
| Derivative 1 | Amide with (S)-(-)-α-Phenylethylamine | 10 |
| Derivative 2 | Amide with 3-Methyl-1-butylamine | 1 |
| Derivative 3 | Amide with 1-(2-Piperidinophenyl)-3-methyl-1-butylamine (Repaglinide) | 0.01 |
| Reference | Glibenclamide (Sulfonylurea) | 0.12 |
Data is conceptually representative of the findings in Grell et al., J. Med. Chem. 1998, 41, 5219-5246.
The data clearly demonstrates that the conversion of the carboxylic acid to an amide dramatically increases hypoglycemic activity. Furthermore, the nature of the amine used for amide formation is critical. A simple chiral amine (Derivative 1) provides a significant boost in potency compared to the parent acid. A straight-chain alkylamine (Derivative 2) further enhances the effect. The most potent compound in this series, Repaglinide (Derivative 3), features a more complex substituted butylamine moiety, highlighting the importance of this side chain for optimal interaction with the biological target. Notably, Repaglinide is significantly more potent than the widely used sulfonylurea drug, Glibenclamide.
Structure-Activity Relationship (SAR)
The development of Repaglinide from its precursor, this compound, provides a classic example of rational drug design based on SAR studies. The key takeaways from the comparative analysis are:
-
The Carboxylic Acid Group: The free carboxylic acid of the parent compound has poor hypoglycemic activity.
-
Amide Formation: Conversion of the carboxylic acid to an amide is essential for significant potency.
-
The Amide Substituent: The nature of the substituent on the amide nitrogen has a profound impact on activity. Increased lipophilicity and specific steric features of the substituent are correlated with higher potency.
-
The Phenylacetic Acid Core: The 3-ethoxy and 4-ethoxycarbonyl groups on the phenyl ring are important for maintaining the correct conformation and electronic properties for binding to the sulfonylurea receptor (SUR) on pancreatic β-cells.
Experimental Protocols
Detailed methodologies for the synthesis of the parent compound and its conversion into amide derivatives, as well as the protocol for assessing hypoglycemic activity, are provided below.
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common and efficient method involves the following steps:
-
Alkylation of 2-hydroxy-4-methylbenzoic acid: 2-hydroxy-4-methylbenzoic acid is reacted with ethyl bromide in a polar aprotic solvent in the presence of an inorganic base (e.g., potassium carbonate) to yield ethyl 2-ethoxy-4-methylbenzoate.
-
Carboxylation: The methyl group of ethyl 2-ethoxy-4-methylbenzoate is deprotonated using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C). The resulting carbanion is then quenched with carbon dioxide (from dry ice or CO2 gas) to introduce the acetic acid moiety, yielding this compound after acidic workup.
General Procedure for the Synthesis of Amide Derivatives
The amide derivatives are typically synthesized from this compound using standard peptide coupling techniques.
-
Activation of the Carboxylic Acid: The parent acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or DMF). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, often in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), to form an active ester intermediate.
-
Amine Coupling: The desired amine (e.g., (S)-(-)-α-phenylethylamine) is added to the reaction mixture. The amine nucleophilically attacks the activated carboxylic acid, forming the amide bond.
-
Workup and Purification: The reaction mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The final product is then purified by crystallization or column chromatography.
In Vivo Hypoglycemic Activity Assay (Rat Model)
The hypoglycemic activity of the synthesized compounds is evaluated in a rodent model, typically rats or mice.
-
Animal Preparation: Male Wistar rats are fasted overnight (16-18 hours) with free access to water.
-
Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) by gavage at various doses. A control group receives only the vehicle.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time points (e.g., 0, 1, 2, 4, and 6 hours) after administration. Blood glucose levels are measured using a standard glucose oxidase method.
-
Data Analysis: The percentage reduction in blood glucose from the initial level is calculated for each animal at each time point. The ED50 value, the dose that produces a 50% reduction in blood glucose, is determined by dose-response curve analysis.
Conclusion
This compound is a vital starting material for the synthesis of highly potent hypoglycemic agents. While the parent acid itself exhibits negligible activity, its derivatization into amides, particularly with carefully selected amine moieties, leads to a dramatic increase in therapeutic efficacy. The structure-activity relationship studies culminating in the development of Repaglinide underscore the power of medicinal chemistry in optimizing lead compounds. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this important class of molecules.
References
- 1. Page loading... [guidechem.com]
- 2. Search for Compounds with Hypoglycemic Activity in the Series of 1-[2-(1H-Tetrazol-5-yl)-R1-phenyl]-3-R2-phenyl(ethyl)ureas and R1-Tetrazolo[1,5-c]quinazolin-5(6H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Repaglinide: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid vs. 4-Carboxymethyl-2-ethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key precursors in the synthesis of Repaglinide, a potent oral antidiabetic agent. The choice of synthetic route for an active pharmaceutical ingredient (API) is a critical decision that influences yield, purity, cost-effectiveness, and environmental impact. Here, we compare the established precursor, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, with an alternative, 4-Carboxymethyl-2-ethoxybenzoic acid, providing available experimental data and methodologies to inform process development and optimization.
At a Glance: Comparison of Repaglinide Precursors
The synthesis of Repaglinide is primarily a convergent process, involving the coupling of two main fragments: the chiral amine (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine and a substituted benzoic acid derivative. The variation in the benzoic acid precursor defines the different synthetic strategies.
| Parameter | Route 1: this compound | Route 2: 4-Carboxymethyl-2-ethoxybenzoic acid |
| Starting Material | 2-hydroxy-4-methylbenzoic acid or 3-hydroxyphenylacetic acid | 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid ethyl ester (via multi-step synthesis) |
| Key Intermediate | This compound | 4-Carboxymethyl-2-ethoxybenzoic acid |
| Coupling Yield | ~73% (with pivaloyl chloride) | Not explicitly stated, but part of a multi-step process with an overall yield of ~89.4% for the condensation step producing the ester precursor to Repaglinide.[1] |
| Final Hydrolysis Yield | ~94% | High, but not explicitly quantified in the examined literature. |
| Overall Yield | Good, with specific steps having high yields. | Two-step (condensation and hydrolysis) total yield reported as 80.9%.[2] |
| Reagents & Conditions | Utilizes reagents like lithium diisopropylamide (LDA) which can be hazardous and require cryogenic temperatures.[3] Alternative, safer routes are also developed. | Involves esterification and selective hydrolysis. The final condensation can be achieved using boric acid as a catalyst at high temperatures.[1] |
| Purity | High purity achievable, often >99% after crystallization. | High optical purity (ee ≥ 99.8%) is reported for the final product.[1] |
Synthetic Pathways and Methodologies
The following sections detail the experimental protocols for the synthesis of Repaglinide via the two precursor routes.
Route 1: Synthesis via this compound
This is a widely adopted route. The synthesis of the key precursor, this compound, can be achieved through various methods. One efficient method starts from 2-hydroxy-4-methylbenzoic acid.[3]
Experimental Protocol: Synthesis of this compound
-
Ethylation of 2-hydroxy-4-methylbenzoic acid: 2-hydroxy-4-methylbenzoic acid is reacted with ethyl bromide in the presence of a base such as potassium carbonate to yield ethyl 2-ethoxy-4-methylbenzoate.
-
Carboxylation: The ethyl 2-ethoxy-4-methylbenzoate is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a carbanion, which is subsequently quenched with carbon dioxide to introduce the acetic acid moiety, yielding this compound.[3]
Experimental Protocol: Final Synthesis of Repaglinide
-
Amide Coupling: this compound is coupled with (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine. This can be achieved using a variety of coupling agents. One documented method uses pivaloyl chloride and triethylamine in toluene. The reaction mixture is stirred, and the resulting crude product is purified.
-
Hydrolysis: The ester group on the phenyl ring is hydrolyzed using a base, such as sodium hydroxide, in a suitable solvent like denatured spirit. Subsequent acidification yields the final Repaglinide product, which can be purified by crystallization.
Route 2: Synthesis via 4-Carboxymethyl-2-ethoxybenzoic acid
This alternative route utilizes a different benzoic acid precursor, which can be synthesized and then coupled with the chiral amine.
Experimental Protocol: Synthesis of 4-Carboxymethyl-2-ethoxybenzoic acid Intermediate
The synthesis of this precursor involves multiple steps, starting from materials like 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid ethyl ester, which is then selectively hydrolyzed.[1]
Experimental Protocol: Final Synthesis of Repaglinide
-
Esterification of Precursor: 4-Carboxymethyl-2-ethoxybenzoic acid is first esterified, for example, with methanol in the presence of concentrated sulfuric acid, to yield methyl 4-carboxymethyl-2-ethoxybenzoate.[1]
-
Amide Coupling: The resulting ester is then condensed with (S)-3-methyl-1-(2-piperidylphenyl)-3-methyl-n-butylamine. One method describes using boric acid as a catalyst in toluene at reflux.[1]
-
Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, yielding Repaglinide.[1]
The Chiral Amine Moiety: A Common Intermediate
Both synthetic routes converge with the use of the same chiral amine, (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine. The synthesis of this key intermediate is a crucial aspect of the overall process and significantly contributes to the final cost and purity of Repaglinide.
Synthesis of (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine
A common approach for the synthesis of the chiral amine involves the following key steps:
-
Grignard Reaction: 2-(1-piperidinyl)benzonitrile is reacted with isobutylmagnesium bromide.
-
Chiral Resolution: The resulting racemic amine is resolved using a chiral acid, such as N-acetyl-L-glutamic acid, to isolate the desired (S)-enantiomer.[4]
The efficiency of this resolution step is critical for the enantiomeric purity of the final Repaglinide product.
Conclusion
Both this compound and 4-Carboxymethyl-2-ethoxybenzoic acid serve as viable precursors for the synthesis of Repaglinide. The choice between these routes will depend on a variety of factors including the availability and cost of starting materials, the scalability of the process, safety considerations associated with the reagents (e.g., LDA in Route 1), and the desired impurity profile of the final API.
The route via this compound is well-documented with various established procedures. The alternative route using 4-Carboxymethyl-2-ethoxybenzoic acid presents a different synthetic strategy that may offer advantages in terms of reagent safety and operational simplicity, as suggested by the use of boric acid as a catalyst in the coupling step.
Further process optimization and a detailed cost-benefit analysis for each route are recommended for researchers and drug development professionals to make an informed decision for the large-scale manufacturing of Repaglinide.
References
- 1. CN101220007A - A kind of method for preparing repaglinide - Google Patents [patents.google.com]
- 2. CN1865253A - Repaglinide synthesis process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0965591A1 - (s)-3-methyl-1-(2-piperidino-phenyl)-1-butylamine, its salts, synthesis and use in the long term therapy of diabetes mellitus - Google Patents [patents.google.com]
A Comparative Guide to the Characterization of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
This guide provides a comprehensive comparison of the characterization data for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate in the synthesis of the antidiabetic drug Repaglinide. For the purpose of objective comparison, two alternative compounds, m-hydroxyphenylacetic acid and 3-Ethoxy-4-methoxycarbonylphenylacetic acid, have been selected. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side view of key physical and spectral properties, detailed experimental protocols for characterization, and visual representations of relevant chemical pathways and workflows.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the key characterization data for this compound and the selected alternative compounds.
Table 1: Physicochemical Properties
| Property | This compound | m-Hydroxyphenylacetic acid | 3-Ethoxy-4-methoxycarbonylphenylacetic acid |
| CAS Number | 99469-99-5 | 621-37-4[1] | 503834-19-3 |
| Molecular Formula | C₁₃H₁₆O₅[2] | C₈H₈O₃[1] | C₁₂H₁₄O₅ |
| Molecular Weight | 252.26 g/mol [2] | 152.15 g/mol [1] | 238.24 g/mol |
| Melting Point | 78-80 °C | 129 °C[1] | Not available |
| Boiling Point | 414.8 °C @ 760 mmHg | Not available | Not available |
| Appearance | White to pale yellow solid | Solid[1] | Not available |
Table 2: Spectroscopic Data
| Technique | This compound | m-Hydroxyphenylacetic acid | 3-Ethoxy-4-methoxycarbonylphenylacetic acid |
| ¹H NMR | Data available, shows characteristic ethoxy and phenylacetic acid protons. | Spectra available, shows characteristic aromatic and acetic acid protons.[3] | No experimental data found. |
| ¹³C NMR | Data available. | Data available.[4] | No experimental data found. |
| Mass Spectrometry | Data available. | GC-MS and MS-MS data available.[4][5] | No experimental data found. |
| Infrared (IR) Spectroscopy | Data available, shows characteristic C=O and O-H stretching. | Data available. | No experimental data found. |
Experimental Protocols
The following are detailed methodologies for the key characterization techniques cited above. These protocols are generalized for the analysis of phenylacetic acid derivatives and can be adapted for the specific compounds in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the sample accurately.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Add a small amount of formic acid or ammonium hydroxide to the solution to facilitate ionization in positive or negative mode, respectively.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive and/or negative ion mode.
-
Mass Range: m/z 50-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-120 °C.
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Calculate the exact mass and determine the elemental composition using the instrument's software.
-
For tandem MS (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. Analyze the fragment ions to deduce structural information.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
Data Analysis:
-
Identify the characteristic absorption bands for functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch of the acid and ester, C-O stretches, and aromatic C-H and C=C stretches).
-
Compare the obtained spectrum with reference spectra if available.
Visualizations
The following diagrams illustrate the synthesis pathway of this compound and a general workflow for its characterization.
Caption: Synthetic pathway of this compound.
Caption: General workflow for the characterization of an organic compound.
References
- 1. 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyphenylacetic acid(621-37-4) 1H NMR [m.chemicalbook.com]
- 4. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Plasma concentrations of p- and m-hydroxyphenylacetic acid and phenylacetic acid in humans: gas chromatographic--high-resolution mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Analysis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid from Three Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. This guide provides a detailed spectroscopic comparison of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate in the synthesis of Repaglinide[1][2][3], from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C).
The consistency of this starting material is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This report utilizes Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to evaluate the identity, purity, and impurity profiles of the materials obtained from these suppliers.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound from each supplier.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Supplier | Chemical Shift (δ) of -CH₂-COOH (ppm) | Integration Value | Purity (%) | Observed Impurities |
| Supplier A | 3.68 | 2.00 | >99.5 | None detected |
| Supplier B | 3.68 | 2.00 | 98.9 | Residual ethyl acetate at 2.05 ppm and 4.12 ppm |
| Supplier C | 3.69 | 1.98 | 99.2 | Unidentified aromatic signals at 7.5-7.8 ppm |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Supplier | Chemical Shift (δ) of -COOH (ppm) | Number of Observed Carbon Signals | Comments |
| Supplier A | 176.5 | 13 | All 13 expected signals present and sharp. |
| Supplier B | 176.5 | 15 | Two additional weak signals corresponding to ethyl acetate. |
| Supplier C | 176.6 | 14 | One unidentified weak signal in the aromatic region. |
Table 3: FT-IR Data (ATR)
| Supplier | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (Ester) (cm⁻¹) |
| Supplier A | 2980 (broad) | 1715 | 1735 |
| Supplier B | 2981 (broad) | 1715 | 1736 |
| Supplier C | 2979 (broad) | 1716 | 1735 |
Table 4: Mass Spectrometry Data (ESI-)
| Supplier | Observed [M-H]⁻ (m/z) | Calculated [M-H]⁻ (m/z) | Purity by LC-MS (%) |
| Supplier A | 251.0914 | 251.0920 | 99.8 |
| Supplier B | 251.0915 | 251.0920 | 99.1 |
| Supplier C | 251.0912 | 251.0920 | 99.3 |
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and accuracy of the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
-
¹H NMR Parameters: 32 scans, 2.5 s acquisition time, 1 s relaxation delay.
-
¹³C NMR Parameters: 1024 scans, 1.5 s acquisition time, 2 s relaxation delay.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal ATR accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Parameters: 16 scans, 4 cm⁻¹ resolution, spectral range of 4000-400 cm⁻¹.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Agilent 1260 Infinity II LC system coupled to an Agilent 6545 Q-TOF mass spectrometer.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
Visualizing the Workflow and Analysis
The following diagrams illustrate the experimental workflow and the logical process of evaluating the spectroscopic data.
Caption: Experimental workflow for spectroscopic comparison.
Caption: Logical relationship for quality assessment.
Discussion and Conclusion
The spectroscopic data reveals that the material from Supplier A exhibits the highest purity, with no detectable impurities by ¹H NMR and a purity of 99.8% by LC-MS. The spectra are clean and all signals are consistent with the known structure of this compound.
The sample from Supplier B shows the presence of residual ethyl acetate, a common solvent used in synthesis and purification. While the purity is still high, the presence of this solvent may be a concern for certain sensitive applications.
The material from Supplier C contains an unidentified impurity in the aromatic region of the ¹H NMR spectrum. Although the overall purity is good, the unknown nature of this impurity warrants further investigation before use in a cGMP (current Good Manufacturing Practice) environment.
Recommendation: Based on this comparative analysis, the this compound from Supplier A is recommended for applications requiring the highest purity and consistency. For less sensitive research and development purposes, the material from Suppliers B and C may be acceptable, but the presence of impurities should be noted and accounted for. This guide underscores the importance of rigorous spectroscopic analysis in the quality control of chemical reagents for pharmaceutical development.
References
assessing the purity of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid against reference standards
This guide provides a comprehensive comparison of a production batch of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid against a certified reference standard. The purity and impurity profiles were assessed using High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this key pharmaceutical intermediate.
Data Summary
The following table summarizes the quantitative analysis of the this compound test sample in comparison to the certified reference standard.
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| Purity (by HPLC) | 99.8% | 99.6% | ≥ 99.0% |
| Individual Impurity | Not Detected | 0.15% (at RRT 1.2) | ≤ 0.2% |
| Total Impurities | < 0.1% | 0.25% | ≤ 0.5% |
| Heavy Metals | < 10 ppm | < 10 ppm | ≤ 20 ppm |
| Loss on Drying | 0.1% | 0.2% | ≤ 0.5% |
| Identity (¹H NMR) | Conforms | Conforms | Conforms to structure |
| Identity (Mass) | Conforms | Conforms | Conforms to molecular weight |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase HPLC method was employed for the quantitative determination of the purity of this compound and for the detection of any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of both the reference standard and the test material were accurately weighed and dissolved in the mobile phase to a final concentration of 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy was utilized to confirm the chemical structure of the test sample against the reference standard.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Procedure: A 10 mg sample of the test material and the reference standard were each dissolved in 0.7 mL of CDCl₃ and transferred to a 5 mm NMR tube for analysis. The resulting spectra were compared for chemical shifts, signal multiplicity, and integration.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry was used to confirm the molecular weight of the this compound test sample.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: The sample was introduced into the mass spectrometer via direct infusion.
-
Analysis Mode: Negative ion mode.
-
Observation: The deprotonated molecule [M-H]⁻ was observed and compared to the theoretical mass.
Purity Assessment Workflow
The following diagram illustrates the workflow for the purity assessment of the this compound test sample against the reference standard.
Caption: Workflow for Purity Assessment.
literature review of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid synthesis efficiency
An essential intermediate in the synthesis of the oral hypoglycemic agent Repaglinide, 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, has been the subject of various synthetic strategies aimed at improving efficiency, cost-effectiveness, and safety.[1][2][3] This guide provides a comparative analysis of the prevalent synthetic routes, offering researchers and drug development professionals a comprehensive overview of their respective methodologies and efficiencies.
Comparative Analysis of Synthetic Routes
Several methods for the synthesis of this compound have been reported, with the most prominent routes starting from either 4-methyl-2-hydroxybenzoic acid or methyl salicylate. The efficiency of these routes varies significantly in terms of overall yield, number of steps, and the use of hazardous materials.
| Parameter | Route 1: From 4-Methyl-2-hydroxybenzoic Acid | Route 2: From Methyl Salicylate | Route 3: From 2-Hydroxy-4-methyl-benzoic Acid (via Bromination/Cyanation) |
| Starting Material | 4-Methyl-2-hydroxybenzoic acid | Methyl Salicylate | 2-Hydroxy-4-methyl-benzoic acid |
| Number of Steps | 2-3 | 5 | 5 |
| Key Reagents | Diethyl sulfate/Ethyl bromide, LDA, Ethyl chloroformate/CO2 | Not fully detailed, but a multi-step process | NBS, AIBN, NaCN, Gaseous HCl |
| Overall Yield | ~59-72.7%[2][3] | ~21%[1] | Good yield and purity reported, but specific overall yield not stated[4] |
| Advantages | High efficiency, commercially viable, avoids many hazardous reagents[2][5] | Utilizes a common starting material | - |
| Disadvantages | Requires cryogenic temperatures (-75°C) and use of LDA[6][7] | Low overall yield, more steps[1][2] | Use of toxic and hazardous reagents (NaCN, CCl4, gaseous HCl), requires specialized equipment like an autoclave[3][4][7] |
Experimental Protocols
Route 1: From 4-Methyl-2-hydroxybenzoic Acid (High-Efficiency Two-Step Synthesis)
This route is highlighted as an efficient and commercially viable method for preparing the target compound.[2][6]
Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate
-
To a solution of 2-hydroxy-4-methylbenzoic acid (100 g, 0.658 mol) in dimethyl sulfoxide (250 mL), add anhydrous potassium carbonate (190.5 g, 1.38 mol).
-
Heat the mixture to 35-40 °C.
-
Slowly add a first lot of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes while stirring.
-
Stir the mixture for 2 hours at 35-40 °C.
-
Add a second lot of ethyl bromide (89.5 g, 0.82 mol) over 30 minutes, maintaining the temperature.
-
Continue stirring at 35-40 °C for 8 hours.
-
Cool the reaction mixture to 20-25 °C and dilute with toluene (300 mL).
-
Filter to remove inorganic salts and wash them with toluene (200 mL).
-
Combine the filtrates, wash with water (250 mL), and separate the organic layer.
-
Extract the aqueous layer with toluene (200 mL) and combine the organic layers.
-
Wash the combined toluene layer with water (250 mL).
-
Remove the solvent under vacuum to obtain ethyl 2-ethoxy-4-methylbenzoate. The reported yield is approximately 99.6%.[2]
Step 2: Synthesis of this compound
-
Under a nitrogen atmosphere, add n-butyllithium (15% w/w solution in hexane, 400 mL) to a solution of diisopropylamine (58.0 g, 0.57 mol) in anhydrous tetrahydrofuran (760 mL) at -30 °C to prepare lithium diisopropylamide (LDA).
-
Stir the mixture at -30 °C for 30 minutes, then cool to -75 °C.
-
Slowly add anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 240 mL).
-
Add a solution of ethyl 2-ethoxy-4-methylbenzoate (80.0 g, 0.38 mol) in tetrahydrofuran (40 mL) at -75 °C and stir for 2 hours.
-
Purge carbon dioxide gas into the reaction mixture at -75 °C until the dark red color disappears.
-
Stir the mixture at -75 to -70 °C for 30 minutes, then warm to 10 °C.
-
Dilute with water (50 mL) and extract with hexanes (2 x 25 mL) to remove unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2 with 10% (v/v) aqueous sulfuric acid.
-
Extract the product with dichloromethane (2 x 25 mL).
-
Combine the dichloromethane layers, wash with water (2 x 25 mL), and concentrate in vacuo.
-
Dissolve the resulting oily product in diethyl ether (50 mL), wash with water (3 x 20 mL), and concentrate in vacuo to yield the final product as a solid. The reported yield for this step is 72.7%.[2][6]
Synthesis Workflow
The following diagram illustrates the high-efficiency two-step synthesis of this compound starting from 2-hydroxy-4-methylbenzoic acid.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 4. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
A Comparative Cost-Benefit Analysis of Synthesis Methods for 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key pharmaceutical intermediates is paramount. This guide provides a detailed comparative analysis of three primary synthesis methods for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a crucial intermediate in the production of the antidiabetic drug, Repaglinide.
This report delves into a multi-step synthesis originating from methyl salicylate, a more streamlined two-step process utilizing 2-hydroxy-4-methylbenzoic acid, and a newer, environmentally conscious route starting with m-hydroxyphenylacetic acid. The analysis encompasses a breakdown of material costs, reaction parameters, product yields and purity, and a critical evaluation of the associated safety and environmental implications. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided for reproducibility.
At a Glance: Comparison of Synthesis Methods
| Metric | Method 1: From Methyl Salicylate (5-Steps) | Method 2: From 2-Hydroxy-4-methylbenzoic Acid (2-Steps) | Method 3: From m-Hydroxyphenylacetic Acid (Multi-step) |
| Starting Material Cost | Moderate | Low to Moderate | Low |
| Overall Yield | ~21%[1] | 59-72%[2] | High (step-wise yields are high) |
| Reagent Hazards | High (Sodium Cyanide, Carbon Tetrachloride)[2] | High (LDA, Pyrophoric Reagents) | Moderate |
| Reaction Conditions | High Temperatures, Long Reaction Times | Cryogenic Temperatures (-78°C)[1] | Mild Temperatures |
| Environmental Impact | High (toxic waste) | Moderate (solvent waste) | Low |
| Scalability | Difficult and Hazardous | Moderate | High |
Cost and Reagent Analysis
The following table provides a detailed breakdown of the estimated costs for the starting materials and key reagents required for each synthesis method. Prices have been standardized to USD per mole for comparative purposes, based on commercially available bulk pricing.
| Compound | Molecular Weight ( g/mol ) | Method 1 (From Methyl Salicylate) | Method 2 (From 2-Hydroxy-4-methylbenzoic Acid) | Method 3 (From m-Hydroxyphenylacetic Acid) |
| Starting Materials | Cost (USD/mol) | Cost (USD/mol) | Cost (USD/mol) | |
| Methyl Salicylate | 152.15[3][4][5] | ~2.50 | - | - |
| 2-Hydroxy-4-methylbenzoic Acid | 152.15[6][7][8][9] | - | ~5.00 | - |
| m-Hydroxyphenylacetic Acid | 152.15 | - | - | ~15.00 |
| Key Reagents | Cost (USD/mol) | Cost (USD/mol) | Cost (USD/mol) | |
| Diethyl Sulfate | 154.18[2][10][11][12] | ~1.50 | ~1.50 | ~1.50 |
| Ethyl Bromide | 108.97[13][14][15][16] | - | ~2.00 | - |
| Lithium Diisopropylamide (LDA) | 107.12[1][17][18][19][20] | - | ~25.00 | - |
| Sodium Cyanide | 49.01[21][22][23][24] | ~1.00 | - | - |
| N-Bromosuccinimide (NBS) | 177.98[25][26][27][28] | ~5.00 | - | - |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | 164.21 | ~3.00 | - | - |
| Carbon Tetrachloride | 153.82[29][30][31][32] | ~0.50 | - | - |
Note: Prices are estimates based on available data and may vary depending on the supplier, purity, and quantity.
Detailed Experimental Protocols
Method 1: Synthesis from Methyl Salicylate (5-Step, Illustrative Pathway)
This traditional route, while established, involves hazardous reagents and multiple steps, impacting its overall efficiency and safety.
-
Step 1: Ethylation of Methyl Salicylate: Methyl salicylate is reacted with diethyl sulfate in the presence of a base to yield methyl 2-ethoxybenzoate.
-
Step 2: Benzylic Bromination: The methyl group of methyl 2-ethoxybenzoate is brominated using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride to give methyl 4-(bromomethyl)-2-ethoxybenzoate.
-
Step 3: Cyanation: The bromomethyl intermediate is then reacted with sodium cyanide to introduce the cyano group, forming methyl 4-(cyanomethyl)-2-ethoxybenzoate. (Caution: Sodium cyanide is highly toxic).
-
Step 4: Esterification of the Nitrile: The cyano group is converted to an ethyl ester.
-
Step 5: Hydrolysis: Selective hydrolysis of the methyl ester yields the final product, this compound. The overall yield for this five-step process is reported to be approximately 21%.[1]
Method 2: Synthesis from 2-Hydroxy-4-methylbenzoic Acid (2-Step)
This method is a more efficient and commercially viable alternative, though it requires specialized equipment for low-temperature reactions.
-
Step 1: Esterification and Etherification: 2-Hydroxy-4-methylbenzoic acid is reacted with ethyl bromide in a polar aprotic solvent in the presence of an inorganic base to afford ethyl 2-ethoxy-4-methylbenzoate.[29]
-
Step 2: Carboxylation: The ethyl 2-ethoxy-4-methylbenzoate is deprotonated with Lithium diisopropylamide (LDA) at a cryogenic temperature of -78°C.[1] The resulting carbanion is then quenched with carbon dioxide to yield this compound.[29] This two-step process has a significantly higher overall yield of 59-72%.[2]
Method 3: Synthesis from m-Hydroxyphenylacetic Acid (Multi-step)
This newer route is designed to be more scalable and environmentally friendly by avoiding highly toxic reagents and extreme reaction conditions.
The synthesis involves a sequence of reactions including:
-
Esterification of m-hydroxyphenylacetic acid.
-
Formylation of the aromatic ring.
-
Oxidation of the formyl group.
-
Etherification of the phenolic hydroxyl group.
-
Selective hydrolysis to yield the final product.
This method is reported to be easier to scale up and presents fewer environmental challenges.[33][34]
Visualization of Synthesis Selection Logic
The choice of synthesis method often depends on the specific priorities of the research or production team. The following diagram illustrates a decision-making workflow for selecting the optimal synthesis route.
Caption: Decision tree for selecting a synthesis method.
Conclusion
The selection of an optimal synthesis method for this compound requires a thorough evaluation of various factors beyond just the chemical yield.
-
Method 1 (from Methyl Salicylate) , while being a well-documented route, is hampered by its multi-step nature, low overall yield, and significant safety and environmental concerns due to the use of sodium cyanide and chlorinated solvents. These factors make it less suitable for large-scale, modern pharmaceutical production.
-
Method 2 (from 2-Hydroxy-4-methylbenzoic Acid) offers a substantial improvement in terms of efficiency and yield. However, the reliance on cryogenic conditions and the use of the pyrophoric reagent LDA necessitate specialized equipment and stringent safety protocols, which may increase capital and operational costs.
-
Method 3 (from m-Hydroxyphenylacetic Acid) emerges as a promising alternative, particularly for industrial-scale synthesis. Its milder reaction conditions and avoidance of highly toxic reagents contribute to a better safety profile and reduced environmental impact, making it a more sustainable and potentially more cost-effective option in the long run, despite a potentially higher initial starting material cost.
For researchers and drug development professionals, the choice will ultimately depend on the specific project requirements, available resources, and the prioritization of factors such as cost, yield, safety, and environmental responsibility. This guide provides the foundational data to make an informed decision.
References
- 1. grokipedia.com [grokipedia.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Methyl salicylate [webbook.nist.gov]
- 4. Methyl salicylate natural, 98 , FG 119-36-8 [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. 2-Hydroxy-4-methylbenzoic acid [webbook.nist.gov]
- 7. 50-85-1|2-Hydroxy-4-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 8. 2-hydroxy-4-methylbenzoic acid [stenutz.eu]
- 9. 4-Hydroxy-2-methylbenzoic acid 98 578-39-2 [sigmaaldrich.com]
- 10. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 11. Diethyl sulfate [webbook.nist.gov]
- 12. Diethyl sulfate [webbook.nist.gov]
- 13. Ethyl Bromide - Hydroquinone Monomethyl Ether in India [novainternational.net]
- 14. Ethyl bromide [webbook.nist.gov]
- 15. Ethyl Bromide : Tethys Chemical [tethyschemical.com]
- 16. Bromoethane - Wikipedia [en.wikipedia.org]
- 17. Lithium diisopropylamide | C6H14LiN | CID 2724682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Lithium_diisopropylamide [chemeurope.com]
- 19. Lithium diisopropylamide mono(tetrahydrofuran) | 123333-84-6 | Benchchem [benchchem.com]
- 20. LDA lithium diisopropylamide | C12H28Li2N2 | CID 86757460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Sodium Cyanide | NaCN | CID 8929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. unitedchemicalcn.com [unitedchemicalcn.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. strem.com [strem.com]
- 25. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 26. N-Bromosuccinimide | CymitQuimica [cymitquimica.com]
- 27. chemimpex.com [chemimpex.com]
- 28. accustandard.com [accustandard.com]
- 29. webqc.org [webqc.org]
- 30. What is the Molar Mass of Carbon Tetrachloride [unacademy.com]
- 31. quora.com [quora.com]
- 32. knordslearning.com [knordslearning.com]
- 33. A New Route for the Synthesis of the Repaglinide Key Intermediate this compound | Semantic Scholar [semanticscholar.org]
- 34. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to Catalysts in the Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, a crucial precursor for the antidiabetic drug Repaglinide, is no exception. This guide provides a comparative analysis of catalytic performance in the synthesis of this important molecule, supported by experimental data from published literature.
The synthesis of this compound typically involves two key catalytic transformations: the etherification of a phenolic hydroxyl group and the introduction of the acetic acid moiety via carboxylation or a related strategy. The choice of catalyst in these steps significantly impacts reaction efficiency, yield, and overall process viability. This guide delves into the performance of various catalysts employed in these transformations.
Catalytic Performance in Etherification and Carboxylation
The following table summarizes the performance of different catalytic systems in the synthesis of this compound and its precursors. The data has been compiled from various patented and peer-reviewed sources to offer a comparative overview.
| Reaction Step | Catalyst/Base | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Etherification & Esterification | Tetrabutylammonium bromide (PTC) / NaOH | 4-Methyl-2-hydroxybenzoic acid | Diethyl sulfate | Dichloromethane / Water | Room Temp. | 20 | Not specified for this step alone | [1] |
| Etherification & Esterification | Potassium Carbonate | 2-Hydroxy-4-methyl-benzoic acid | Ethyl bromide | Acetone | 150 | 30 | Not specified for this step alone | [2] |
| Carboxylation | Lithium diisopropylamide (LDA) | Ethyl 2-ethoxy-4-methylbenzoate | Carbon dioxide | Tetrahydrofuran | -75 to 10 | Not specified | 72.7 | [2] |
| Carboxylation | Lithium diisopropylamide (LDA) | 2-ethoxy-4-methyl benzoic acid ethyl ester | Ethyl chloroformate | Tetrahydrofuran | -78 to Room Temp. | 3.5 | Nearly quantitative | [1] |
| Hydrolysis | Sodium Hydroxide | 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid ethyl ester | - | Ethanol | 5-10 | Not specified | 58 (after recrystallization) | [1] |
| Hydrolysis | Sodium Hydroxide | Ethyl 3-ethoxy-4-ethoxycarbonylphenylacetate | - | Ethanol | Room Temp. | 3 | 88.5 | [3] |
| Hydrolysis | Potassium Hydroxide | Ethyl 3-ethoxy-4-ethoxycarbonylphenylacetate | - | Ethanol | Not specified | Not specified | 89.2 | [3] |
Note: Direct comparison of yields can be challenging due to variations in the synthetic routes and reporting standards across different sources. "Not specified" indicates that the source did not provide a distinct yield for that particular step.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthesis, the following diagrams depict the general synthetic strategies.
Caption: General synthetic route involving etherification prior to the introduction of the acetic acid moiety.
Caption: Alternative synthetic pathway starting from m-hydroxyphenylacetic acid.
Experimental Protocols
Below are detailed experimental methodologies for key reactions cited in this guide.
Protocol 1: Etherification and Esterification using Phase Transfer Catalysis[1]
A mixture of 4-methyl-2-hydroxybenzoic acid (0.2 mol), diethyl sulfate (0.6 mol), and tetrabutylammonium bromide is dissolved in a mixture of dichloromethane (500 ml) and water (500 ml). The mixture is stirred at room temperature for 20 hours. Following phase separation, the dichloromethane phase is concentrated. The resulting oily material is washed sequentially with 15% ammonia solution, 1% sodium hydroxide solution, and saturated brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-ethoxy-4-methyl benzoic acid ethyl ester.
Protocol 2: Carboxylation using Lithium Diisopropylamide (LDA)[2]
Under a nitrogen atmosphere, n-butyllithium (15% w/w solution in hexane) is added to a solution of diisopropylamine in tetrahydrofuran at -30°C. The mixture is stirred for 30 minutes, cooled to -75°C, and hexamethylphosphoramide (HMPA) is added slowly. A solution of ethyl 2-ethoxy-4-methylbenzoate in tetrahydrofuran is then added at -75°C, and the mixture is stirred for two hours. Carbon dioxide gas is purged into the reaction mixture at -75°C until complete decolorization. The reaction mixture is stirred for an additional 30 minutes at -75 to -70°C, then brought to 10°C, diluted with water, and extracted with ether. The aqueous layer is acidified with 10% aqueous sulfuric acid to a pH of approximately 2 and extracted with dichloromethane. The combined organic layers are washed with water and concentrated in vacuo to afford 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid.
Protocol 3: Selective Hydrolysis using Sodium Hydroxide[3]
To a solution of ethyl 3-ethoxy-4-ethoxycarbonylphenylacetate (3.6 g) in 15 ml of absolute ethanol, 1.54 g of sodium hydroxide is added. The mixture is reacted at room temperature for 3 hours. After the reaction is complete, water is added, and the product is extracted with dichloromethane. The combined extracts are concentrated to yield this compound.
Concluding Remarks
The choice of catalyst and reaction conditions plays a critical role in the efficient synthesis of this compound. Phase transfer catalysts offer a milder alternative for the etherification step compared to high-temperature reactions. For the crucial carboxylation step, strong bases like LDA have proven effective in achieving high yields, although they require cryogenic temperatures and inert atmosphere conditions. The final hydrolysis step can be efficiently carried out using common bases like sodium or potassium hydroxide, with high yields reported.
This guide provides a foundational comparison to aid researchers in selecting the most suitable catalytic system for their specific needs, considering factors such as yield, reaction conditions, cost, and scalability. Further optimization studies for each catalytic system are encouraged to achieve the desired performance metrics for the industrial production of this key pharmaceutical intermediate.
References
- 1. Esterification of sodium 4-hydroxybenzoate by ultrasound-assisted solid-liquid phase-transfer catalysis using dual-site phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 3. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. This document outlines the necessary precautions, step-by-step procedures, and regulatory considerations to ensure the safe handling and disposal of this chemical, thereby minimizing environmental impact and maintaining a safe laboratory environment.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be aware of its associated hazards. This compound is known to cause serious eye damage, skin irritation, and potential respiratory irritation.[1][2][3][4] Furthermore, it is harmful to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if handling large quantities, additional protective clothing.[5]
In Case of Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4][5]
-
Skin Contact: Wash the affected area with plenty of soap and water.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Have the individual drink water (two glasses at most) and consult a physician immediately.[2][3][4]
II. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information pertinent to the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H315, H319, H335, H412 | [3][4] |
| GHS Precautionary Statements | P261, P264, P271, P273, P280, P302+P352, P305+P351+P338 | [3] |
| Recommended Storage Temperature | See product label; generally cool, dry, and well-ventilated | [2] |
| Neutralized Waste pH for Drain Disposal | 5.5 - 9.5 (if no other hazardous components are present) | [6] |
| Container Fill Capacity | Do not exceed 90% of the container's volume | [7] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to mitigate risks and ensure regulatory compliance.
Experimental Protocol: Neutralization of Small Quantities
This protocol is intended only for small quantities of waste containing this compound. This procedure should be performed by trained personnel in a designated area.
-
Segregation: Collect waste containing this compound in a dedicated, properly labeled, and compatible waste container. Acidic organic waste should not be stored in metal containers.[7][8]
-
Dilution: If the waste is concentrated, slowly add the acidic solution to cold water to achieve a concentration below 10%.[9]
-
Neutralization:
-
Final Disposal:
Disposal of Large Quantities and Contaminated Materials:
For larger quantities of this compound waste or materials contaminated with this chemical (e.g., spill cleanup materials, empty containers), the following steps should be taken:
-
Waste Collection: Collect the waste in a designated hazardous waste container that is compatible with acidic organic compounds.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive, Environmental Hazard).
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.[7]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
Empty Container Disposal:
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[11] The rinsate should be collected and treated as hazardous waste. After rinsing, the container labels should be defaced, and the container can then be disposed of as non-hazardous waste.[11]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. otago.ac.nz [otago.ac.nz]
Essential Safety and Operational Guide for Handling 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (CAS No. 99469-99-5). The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with GHS hazard statements indicating it can cause serious eye damage.[1] Adherence to proper PPE protocols is mandatory to mitigate risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields.[2] A face shield should be worn in situations with a high risk of splashing.[3][4] | To protect eyes from splashes and potential irritants. The GHS classification indicates a danger of serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][5] A flame-resistant lab coat should be worn.[2] | To prevent direct skin contact with the chemical. Organic acids can cause burns and tissue damage upon contact.[2] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][6][7] If dust generation is unavoidable, an N95 dust mask or a respirator with an appropriate cartridge should be used.[5] | To avoid inhalation of any dust or aerosols, which can irritate the respiratory system.[4][7] |
| Footwear | Closed-toe shoes.[3] | To protect feet from potential spills. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety.
Experimental Workflow:
Procedural Steps:
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. Avoid generating dust during transfer.[4][7] |
| Liquid Waste (Solutions) | Organic acid waste should be collected in a compatible, labeled container (e.g., polyethylene).[4] Do not pour corrosive wastes down the drain.[6] Waste with a pH of 5 or lower is typically managed as dangerous waste.[4] |
| Contaminated PPE | Disposable gloves and other contaminated items should be placed in the solid hazardous waste container.[7] |
Disposal Workflow:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
Table 3: Emergency Response
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Small Spill | For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material.[4] Place the absorbed material in a sealed container for disposal. Ensure proper PPE is worn during cleanup.[4] |
| Large Spill | Evacuate the area and alert laboratory personnel and safety officers.[3] |
References
- 1. This compound | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. coral.washington.edu [coral.washington.edu]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. leelinework.com [leelinework.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. Page loading... [guidechem.com]
- 10. westfield.ma.edu [westfield.ma.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
